N-(4-morpholinophenyl)-2-piperidinoacetamide
説明
BenchChem offers high-quality N-(4-morpholinophenyl)-2-piperidinoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-morpholinophenyl)-2-piperidinoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(14-19-8-2-1-3-9-19)18-15-4-6-16(7-5-15)20-10-12-22-13-11-20/h4-7H,1-3,8-14H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQFAACFDIQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Process Chemistry Monograph: Scalable Synthesis of N-(4-morpholinophenyl)-2-piperidinoacetamide
[1]
Executive Summary
This technical guide outlines the optimized synthesis of N-(4-morpholinophenyl)-2-piperidinoacetamide , a pharmacophore often utilized as a scaffold in local anesthetic research and kinase inhibitor design.[1] The protocol employs a convergent, two-step sequence: (1) N-acylation of 4-morpholinoaniline with chloroacetyl chloride, followed by (2) nucleophilic substitution with piperidine.
This approach is selected for its high atom economy, absence of expensive peptide coupling reagents (e.g., EDC/HOBt), and scalability. The guide emphasizes critical process parameters (CPPs) to minimize bis-acylation side products and optimize yield without chromatographic purification.
Retrosynthetic Analysis & Strategy
The target molecule contains an acetamide linker connecting two heterocyclic domains. A direct disconnection at the amide bond suggests 4-morpholinoaniline and 2-piperidinoacetic acid as precursors. However, 2-piperidinoacetic acid is zwitterionic and difficult to handle in organic solvents.
Therefore, the Chloroacetyl Chloride Route is preferred. This pathway utilizes the high reactivity of the
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic pathway via chloroacetamide intermediate.
Step 1: Synthesis of 2-Chloro-N-(4-morpholinophenyl)acetamide
The first step involves the chemoselective acylation of the aniline nitrogen. The morpholine nitrogen is less nucleophilic due to the electron-withdrawing oxygen and conjugation with the phenyl ring, but pH control is still vital to prevent salt formation.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Morpholinoaniline | 1.0 | Limiting Reagent |
| Chloroacetyl Chloride | 1.1 - 1.2 | Acylating Agent |
| Triethylamine (TEA) | 1.5 | Acid Scavenger (HCl) |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Protocol
-
Dissolution: Charge a 3-neck round-bottom flask with 4-morpholinoaniline (1.0 eq) and dry DCM (10 volumes). Add TEA (1.5 eq) and cool the mixture to 0–5°C using an ice/salt bath.
-
Addition: Dilute chloroacetyl chloride (1.1 eq) in DCM (2 volumes). Add this solution dropwise via an addition funnel over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature < 10°C .[1] Rapid addition causes exotherms that may lead to bis-acylation or tarring.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane). The aniline spot should disappear.
-
Workup:
-
Quench with water (5 volumes).
-
Separate the organic layer and wash sequentially with:
-
1M HCl (cold, rapid wash to remove unreacted aniline/TEA).
-
Sat. NaHCO₃ (to neutralize acid traces).
-
Brine.
-
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if the melting point is broad.
Mechanism: Nucleophilic addition-elimination at the acyl chloride carbonyl.
Step 2: Synthesis of N-(4-morpholinophenyl)-2-piperidinoacetamide
The second step is a classic nucleophilic substitution. The addition of Potassium Iodide (KI) (Finkelstein conditions) is highly recommended to accelerate the reaction by generating the more reactive
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Chloro-Intermediate | 1.0 | Limiting Reagent |
| Piperidine | 2.5 | Nucleophile & Base |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Finkelstein Catalyst |
| Acetonitrile (ACN) | 10 Vol | Solvent |
Protocol
-
Setup: In a reaction vessel, dissolve the chloro-intermediate (from Step 1) in Acetonitrile.
-
Reagent Addition: Add Piperidine (2.5 eq) and catalytic KI (0.1 eq).
-
Note: Excess piperidine acts as the base to trap the HCl generated. Alternatively, K₂CO₃ (2.0 eq) can be used with 1.1 eq of piperidine to save reagent costs.
-
-
Reaction: Heat the mixture to reflux (~80°C ) for 6–8 hours.
-
Monitoring: LCMS is preferred here. The chlorine isotope pattern (3:1) will be replaced by the product mass (M+H).
-
-
Workup (Extractive):
-
Evaporate ACN under reduced pressure.[2]
-
Redissolve residue in DCM and wash with water (to remove piperidine hydrochloride salts).
-
Critical Step: Extract the organic layer with 10% Citric Acid . The product (basic amine) will move to the aqueous layer; non-basic impurities remain in DCM.
-
Basify the aqueous layer (pH > 10) with NaOH and back-extract into DCM.
-
-
Isolation: Dry (Na₂SO₄) and concentrate to yield the target compound.
Workup Logic Flow (DOT Visualization)
Figure 2: Acid-Base extraction strategy for purification without chromatography.[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral features must be confirmed:
-
1H NMR (CDCl₃, 400 MHz):
- 8.90 (s, 1H, -NH-): Broad singlet, amide proton.
- 7.50 (d, 2H, Ar-H): Ortho to amide.
- 6.90 (d, 2H, Ar-H): Ortho to morpholine.
- 3.85 (t, 4H, Morpholine -O-CH₂-).
- 3.10 (t, 4H, Morpholine -N-CH₂-).
- 3.05 (s, 2H, -CO-CH₂-N-): The singlet alpha-methylene is diagnostic.
- 2.50 (m, 4H, Piperidine -N-CH₂-).
- 1.60 (m, 6H, Piperidine -CH₂-).
-
Mass Spectrometry (ESI):
-
Calculate Molecular Weight: ~303.4 g/mol .
-
Observe [M+H]+ = 304.4.
-
Safety & Hazard Control
| Hazard Class | Chemical | Precaution |
| Lachrymator/Corrosive | Chloroacetyl Chloride | Use only in a fume hood.[1] Hydrolyzes to HCl on contact with moisture. Wear face shield. |
| Toxic/Irritant | 4-Morpholinoaniline | Avoid inhalation of dust.[1] Potential blood toxin (aniline derivative). |
| Sensitizer | Piperidine | Flammable liquid.[1] Causes severe skin burns. |
References
-
Nagaraj, A., et al. (2021).[1] "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents." International Journal of Research in Engineering and Science, 9(2), 69-74.[1]
-
Singh, R., et al. (2017).[1][3] "A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride."[3] International Journal of ChemTech Research, 10(3), 365-372.[3]
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 675127, N-(4-morpholin-4-ylphenyl)-2-phenoxyacetamide" (Structural Analog Reference).
-
Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (Standard reference for chloroacetylation protocols).
In silico modeling of morpholine-piperidine conjugate bioactivity
An In-Depth Technical Guide: In Silico Modeling of Morpholine-Piperidine Conjugate Bioactivity
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of morpholine-piperidine conjugates, a chemical class of significant interest in modern drug discovery. We move beyond a mere recitation of computational methods to deliver a strategic, field-proven workflow designed for maximum predictive power and experimental relevance. This document is structured to guide researchers, medicinal chemists, and drug development professionals through the rationale, execution, and interpretation of a multi-stage computational pipeline. We will explore the synergistic value of morpholine and piperidine scaffolds, detail the causality behind key modeling choices, and present self-validating protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET profiling. The ultimate objective is to furnish a robust, logical, and technically sound blueprint for identifying and prioritizing novel conjugate candidates for progression to in vitro and in vivo validation.
Chapter 1: The Strategic Imperative for Morpholine-Piperidine Conjugation
In the landscape of medicinal chemistry, certain structural motifs are deemed "privileged scaffolds" due to their consistent appearance in a wide array of approved drugs and bioactive molecules.[1][2] Both morpholine and piperidine independently hold this status.
-
Morpholine: This heterocycle is frequently employed to enhance physicochemical properties. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][3][4] The oxygen atom acts as a hydrogen bond acceptor, while the saturated ring system imparts a degree of conformational rigidity.[5] Many morpholine-containing compounds are under investigation as anticancer agents, targeting signaling pathways like PI3K/Akt/mTOR.[6]
-
Piperidine: As one of the most ubiquitous nitrogenous heterocycles in pharmaceuticals, the piperidine ring is a core component of drugs for cancer, CNS disorders, and infectious diseases.[2][7] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to fit into target binding pockets, while the nitrogen atom can serve as a key basic center or hydrogen bond donor/acceptor.[2][8]
The conjugation of these two scaffolds is a rational design strategy. It aims to create novel chemical entities that combine the pharmacokinetic advantages of morpholine with the versatile binding capabilities of piperidine.[4][9][10] This fusion can lead to compounds with enhanced potency, better "drug-like" properties, and potentially novel mechanisms of action.[5][11][12] This guide provides the computational methodology to explore this potential before committing to costly and time-consuming synthesis.
Chapter 2: The In Silico Predictive Funnel: A Strategic Workflow
In silico drug design is not a single method but a strategic, multi-layered process.[13][14][15] We conceptualize this as a "predictive funnel," where a large virtual library of candidate molecules is progressively filtered and refined based on increasingly complex and computationally intensive analyses. Each stage provides unique insights, and the strength of the approach lies in the integration of their outputs. This workflow maximizes efficiency by eliminating poor candidates early, allowing computational resources to be focused on the most promising molecules.[16]
Caption: The In Silico Predictive Funnel Workflow.
Chapter 3: Static Modeling: Predicting Binding Affinity with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] It is a foundational step that provides the first critical assessment of a conjugate's potential to interact with a biological target.
Expertise & Causality: The choice of docking algorithm is critical. For initial high-throughput screening, a rigid receptor protocol is faster. However, for lead optimization, flexible docking, which allows for side-chain movements in the receptor's active site, provides a more realistic prediction of induced-fit effects. The scoring function is equally important; it is an empirical or knowledge-based mathematical method used to estimate the binding free energy. It is crucial to choose a scoring function validated for the target class of interest (e.g., kinases, GPCRs). A mandatory self-validating step is to "re-dock" a known co-crystallized ligand into the active site. A successful re-docking, defined by a Root Mean Square Deviation (RMSD) of <2.0 Å from the crystal pose, provides confidence in the chosen protocol.
Protocol 3.1: Molecular Docking Workflow
-
Receptor Preparation:
-
Step 1: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand.
-
Step 2: Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove all non-essential components: water molecules, co-solvents, and ions. Retain essential co-factors if necessary.
-
Step 3: Add polar hydrogen atoms and assign appropriate atom types and partial charges using a standard force field (e.g., CHARMM, AMBER).
-
Step 4: Define the binding site. This is typically a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Step 1: Generate the 2D structure of the morpholine-piperidine conjugate.
-
Step 2: Convert the 2D structure to a 3D conformer.
-
Step 3: Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Step 4: Assign partial charges and define rotatable bonds.
-
-
Docking Execution & Analysis:
-
Step 1: Run the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Step 2: Analyze the results. Cluster the resulting poses based on RMSD. The lowest energy pose within the most populated cluster is typically considered the most likely binding mode.
-
Step 3: Evaluate the binding score (e.g., kcal/mol) and visualize the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the top-ranked pose and the receptor's active site residues.
-
Chapter 4: Statistical Modeling: Correlating Structure with Activity (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[14] Once a validated docking protocol is established and an initial set of compounds with known (or predicted) activities is available, QSAR can be used to predict the activity of new, unsynthesized analogs and to understand which structural features are critical for bioactivity.[17][18][19]
Expertise & Causality: A robust QSAR model is not merely a mathematical fit; it must be predictive. The primary challenge is selecting the right molecular descriptors (e.g., electronic, steric, hydrophobic) that are relevant to the biological mechanism.[17][19] Using too many descriptors can lead to overfitting. Therefore, variable selection methods like Genetic Algorithms (GA) are employed.[17] The model's trustworthiness is established through rigorous validation:
-
Internal Validation (Cross-Validation): Techniques like leave-one-out cross-validation (LOO-CV) assess the model's stability. A high Q² value (typically > 0.5) is desired.[18]
-
External Validation: The model's predictive power is tested on an external set of compounds that were not used in model training. A high R²_pred value (typically > 0.6) on the test set is a hallmark of a reliable model.[18]
Protocol 4.1: QSAR Model Development
-
Dataset Preparation:
-
Step 1: Compile a dataset of morpholine-piperidine conjugates with experimentally determined biological activity (e.g., IC₅₀ values). Convert IC₅₀ to a logarithmic scale (pIC₅₀) for a more linear distribution.
-
Step 2: Divide the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation.[19]
-
-
Descriptor Calculation & Selection:
-
Step 1: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., 2D, 3D, physicochemical) using software like PaDEL-Descriptor or Dragon.
-
Step 2: Remove constant or highly correlated descriptors.
-
Step 3: Use a variable selection algorithm (e.g., Genetic Algorithm coupled with Multiple Linear Regression, GA-MLR) to select a small subset of descriptors that best correlate with biological activity.[17]
-
-
Model Generation & Validation:
-
Step 1: Generate the QSAR model using a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[17][19]
-
Step 2: Perform internal validation on the training set (e.g., LOO-CV) to assess robustness.
-
Step 3: Use the generated model to predict the activity of the test set compounds.
-
Step 4: Calculate the external validation coefficient (R²_pred) to confirm the model's predictive power.
-
Step 5: Analyze the contribution of each descriptor in the final model to gain mechanistic insights into the structure-activity relationship.
-
Chapter 5: Dynamic Modeling: Assessing Complex Stability with MD Simulations
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing profound insights into the stability and behavior of the ligand-receptor complex.[20][21] An MD simulation is the essential next step to validate and refine docking results.[22]
Expertise & Causality: A short MD simulation (e.g., 100 nanoseconds) can reveal whether a docked ligand is stable in the binding pocket or if it drifts away. Key analyses include:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation, identifying the most persistent and important interactions.
-
Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to post-process the MD trajectory to provide a more accurate estimate of binding affinity than docking scores alone.[22]
Protocol 5.1: MD Simulation Workflow
-
System Preparation:
-
Step 1: Use the best-ranked docked pose of the morpholine-piperidine conjugate in complex with the target receptor as the starting structure.
-
Step 2: Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Step 3: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.
-
-
Simulation Execution (using software like GROMACS or AMBER[21]):
-
Step 1: Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.
-
Step 2: Equilibration (NVT & NPT):
-
Conduct a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the complex.
-
Follow with a short simulation at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density.
-
-
Step 3: Production Run: Execute the main MD simulation for a desired length of time (e.g., 100-200 ns) to collect trajectory data for analysis.
-
-
Trajectory Analysis:
-
Step 1: Calculate and plot RMSD for the protein backbone and ligand to assess system stability.
-
Step 2: Calculate and plot RMSF per residue to identify flexible regions.
-
Step 3: Analyze the hydrogen bond occupancy between the ligand and receptor throughout the simulation.
-
Step 4: Visualize the trajectory to observe conformational changes and ligand dynamics within the binding site.
-
Caption: Standard workflow for a Molecular Dynamics simulation.
Chapter 6: Pharmacokinetic Modeling: Predicting Drug-Likeness (ADMET)
A compound with high potency is useless if it cannot reach its target in the body or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures in drug development.[23][24]
Expertise & Causality: ADMET prediction relies on models built from large datasets of known drugs. While no single parameter is definitive, a collective assessment provides a strong indication of a compound's potential. Key parameters include:
-
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.
-
Aqueous Solubility (logS): Predicts how well a compound dissolves in water, which is critical for absorption.
-
Blood-Brain Barrier (BBB) Penetration: Essential for CNS targets, but undesirable for peripherally acting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions, as cytochrome P450 enzymes are major players in drug metabolism.[3]
-
Toxicity Prediction: Screens for potential liabilities like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
Protocol 6.1: In Silico ADMET Profiling
-
Input Preparation:
-
Step 1: Obtain the simplified 2D structure (SMILES format) of the lead morpholine-piperidine conjugate candidates.
-
-
Property Calculation:
-
Data Analysis & Interpretation:
-
Step 1: Consolidate the output data into a summary table.
-
Step 2: Evaluate each candidate against established thresholds for drug-likeness (e.g., Lipinski's rules).
-
Step 3: Flag any candidates with significant predicted liabilities (e.g., poor solubility, high potential for CYP inhibition, positive Ames test prediction).
-
Step 4: Use the profile to rank candidates and, if necessary, to suggest structural modifications to improve the ADMET profile.
-
Chapter 7: Data Synthesis and Candidate Selection
The final step of the in silico funnel is to integrate the data from all preceding analyses to make an informed decision. A candidate for progression to synthesis should ideally exhibit a compelling profile across all domains: strong predicted binding affinity, a stable interaction in the dynamic simulation, and an acceptable drug-like and safety profile.
Data Presentation: The following table illustrates how data for a small set of hypothetical conjugates might be summarized for comparative analysis.
| Compound ID | Docking Score (kcal/mol) | QSAR Predicted pIC₅₀ | MD RMSD (Ligand, Å) | Lipinski Violations | Predicted BBB Permeant | Predicted hERG Blocker | Overall Rank |
| MPC-001 | -9.8 | 7.5 | 1.5 ± 0.3 | 0 | Yes | No | 1 |
| MPC-002 | -10.2 | 7.8 | 4.8 ± 0.9 | 0 | Yes | No | 3 |
| MPC-003 | -8.5 | 6.9 | 1.8 ± 0.4 | 0 | No | No | 2 |
| MPC-004 | -9.5 | 7.3 | 2.1 ± 0.5 | 1 (MW > 500) | No | Yes | 4 |
Interpretation:
-
MPC-001 emerges as the top candidate. It has a strong docking score, good predicted activity, is highly stable in the MD simulation (low RMSD), and has a clean ADMET profile.
-
MPC-002 , despite having the best docking score, is predicted to be unstable in the binding pocket (high RMSD), making it a high-risk candidate.
-
MPC-003 is stable and has a good ADMET profile but lower predicted potency, making it a good backup candidate.
-
MPC-004 is deprioritized due to a Lipinski violation and a predicted cardiotoxicity liability (hERG blocker).
Conclusion: From In Silico Hypothesis to Experimental Validation
The multi-faceted in silico workflow detailed in this guide provides a powerful, cost-effective, and scientifically rigorous methodology for assessing the therapeutic potential of novel morpholine-piperidine conjugates. By systematically evaluating virtual candidates for binding affinity, structure-activity relationships, dynamic stability, and pharmacokinetic properties, researchers can generate high-quality, data-driven hypotheses. This process significantly enhances the probability of success by ensuring that only the most promising, well-vetted compounds are advanced to the resource-intensive stages of chemical synthesis and biological testing, thereby accelerating the entire drug discovery pipeline.
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- PMC. (n.d.). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase.
- Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
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The Renaissance of Acetamides: A Technical Guide to the Discovery and Synthesis of Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. This guide provides an in-depth technical overview of a promising class of compounds: novel antimicrobial acetamides. We delve into the core principles and practical methodologies for their discovery, synthesis, and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and field-proven experimental protocols. We will explore the causal logic behind experimental design, from high-throughput screening for hit identification to the nuanced process of structure-activity relationship (SAR) optimization and in vivo efficacy testing, thereby providing a comprehensive roadmap for advancing novel acetamide-based antimicrobials from the bench to preclinical candidacy.
The Imperative for Novel Antimicrobial Scaffolds: Why Acetamides?
The relentless evolution of multidrug-resistant (MDR) pathogens poses a grave threat to global public health, with projections indicating that AMR could lead to 10 million deaths annually by 2050 if unaddressed.[1] The existing arsenal of antibiotics is dwindling in efficacy, and the pipeline for new drugs has been alarmingly sparse for decades, a situation exacerbated by scientific, economic, and regulatory hurdles.[2][3][4][5] This innovation gap underscores the urgent need to explore novel chemical scaffolds that can circumvent existing resistance mechanisms.
Acetamides, organic compounds characterized by the CH3CONH2 functional group, have emerged as a versatile and promising scaffold in medicinal chemistry.[6] Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[6] The chemical tractability of the acetamide core allows for extensive structural modifications, making it an ideal candidate for systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide will illuminate the pathway from initial concept to a validated preclinical candidate within the acetamide chemical space.
The Discovery Engine: Identifying Novel Acetamide Hits
The journey to a new antimicrobial begins with the identification of "hit" compounds—molecules that exhibit initial, albeit often modest, antimicrobial activity. High-throughput screening (HTS) is a cornerstone of this discovery phase, enabling the rapid evaluation of large chemical libraries.[7][8][9]
High-Throughput Screening (HTS) for Antimicrobial Activity
HTS automates the testing of thousands to millions of compounds in a miniaturized format, typically 96- or 384-well plates, to identify those that inhibit microbial growth.[7][8][10] The fundamental principle is to create an assay where microbial growth produces a measurable signal (e.g., turbidity, fluorescence, or color change), and a decrease in this signal indicates potential antimicrobial activity.
This protocol outlines a standard HTS methodology for identifying inhibitors of bacterial growth.
-
Preparation of Compound Plates:
-
Using an automated liquid handler, serially dilute library compounds in an appropriate solvent (e.g., DMSO) in 96-well plates to create a range of concentrations.
-
Transfer a small, precise volume of each compound dilution to corresponding wells of a sterile 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the target bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[7]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the compound plates.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
-
Compounds exhibiting significant inhibition at a defined threshold are considered "hits."
-
Workflow for Antimicrobial Acetamide Discovery
Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.
Chemical Synthesis and Optimization: Building Better Acetamides
Once a hit is identified, the next critical phase is to synthesize analogs to establish a Structure-Activity Relationship (SAR). SAR studies are the cornerstone of medicinal chemistry, providing insights into how specific chemical modifications influence a compound's biological activity.[11][12]
Representative Synthesis of Novel Antimicrobial Acetamides
A common strategy for synthesizing novel acetamides involves the coupling of a carboxylic acid or its activated derivative with an amine. The synthesis of 2-mercaptobenzothiazole acetamide derivatives has shown significant promise.[13][14]
This two-step protocol describes a general method for synthesizing a library of N-substituted acetamide derivatives of 2-mercaptobenzothiazole.
Step 1: Synthesis of 2-(Benzothiazol-2-ylthio)acetyl Chloride
-
To a solution of 2-mercaptobenzothiazole in a suitable solvent (e.g., dry acetone), add chloroacetyl chloride.
-
The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, to neutralize the HCl byproduct.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate, 2-(benzothiazol-2-ylthio)acetyl chloride, is isolated and purified.
Step 2: Amide Coupling
-
The purified intermediate from Step 1 is dissolved in a suitable solvent (e.g., dimethylformamide).
-
A variety of substituted anilines (or other amines) are added to the reaction mixture.
-
The reaction is refluxed for several hours.
-
The final products, 2-(benzothiazol-2-ylthio)-N-arylacetamides, are then isolated, purified (often by recrystallization or column chromatography), and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).[1][13]
Synthetic Pathway of 2-Mercaptobenzothiazole Acetamide Derivatives
Caption: A representative two-step synthesis of 2-mercaptobenzothiazole acetamide derivatives.
Structure-Activity Relationship (SAR) Analysis
The synthesized analogs are then tested for their antimicrobial activity to build an SAR table. This allows for the identification of key structural features that enhance potency and selectivity.
| Compound | R Group | MIC (µg/mL) vs. S. aureus |
| 1a | -H | 64 |
| 1b | 4-Cl | 16 |
| 1c | 4-F | 32 |
| 1d | 4-NO2 | 8 |
| 1e | 4-OCH3 | 128 |
| 1f | 2,4-diCl | 4 |
This is a hypothetical SAR table for illustrative purposes.
From this hypothetical data, we can infer that electron-withdrawing groups at the para-position of the aryl ring (e.g., -Cl, -NO2) enhance antimicrobial activity, while electron-donating groups (e.g., -OCH3) are detrimental. Furthermore, di-substitution with electron-withdrawing groups appears to be even more favorable. This iterative process of design, synthesis, and testing is crucial for lead optimization.
In Vitro and In Vivo Evaluation: From the Petri Dish to a Living System
Promising candidates from SAR studies must undergo rigorous in vitro and in vivo testing to assess their therapeutic potential.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is a fundamental measure of a compound's potency.
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension of ~5 x 10^5 CFU/mL in MHB.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[7]
-
In Vivo Efficacy Testing: The Neutropenic Mouse Thigh Infection Model
Animal models are essential for evaluating the in vivo efficacy of a new antimicrobial agent. The neutropenic mouse thigh model is a well-established and highly standardized model for assessing the activity of antibiotics against localized soft tissue infections.[2][11][15][16]
-
Induction of Neutropenia:
-
Infection:
-
On day 0, mice are inoculated intramuscularly in the thigh with a standardized suspension of the target bacterium (e.g., S. aureus).
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), treatment with the test compound is initiated. The compound can be administered via various routes (e.g., subcutaneous, intravenous, or oral) at different dose levels and frequencies.
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is excised and homogenized.
-
Serial dilutions of the homogenate are plated on agar plates to determine the number of viable bacteria (CFU/thigh).[2]
-
-
Data Analysis:
-
The efficacy of the compound is determined by comparing the bacterial burden in the thighs of treated animals to that of untreated controls.
-
Elucidating the Mechanism of Action: How Do Acetamides Work?
Understanding the mechanism of action (MoA) of a novel antimicrobial is crucial for its development and for predicting potential resistance mechanisms. While the specific targets of novel acetamides are diverse, a common mechanism for antibacterial agents is the inhibition of cell wall synthesis.[17][][19]
The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity and is an excellent antibiotic target as it is absent in mammalian cells.[][19] Antibiotics can interfere with various stages of peptidoglycan synthesis, from the cytoplasmic synthesis of precursors to the final cross-linking of the peptidoglycan chains.[17][19]
Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: A hypothetical mechanism of action where a novel acetamide inhibits the final transpeptidation step of peptidoglycan synthesis by targeting a Penicillin-Binding Protein (PBP).
Challenges and Future Directions
The development of new antimicrobials is a formidable challenge. Scientific hurdles include the inherent difficulty of finding compounds that are potent against bacteria but non-toxic to humans.[5] Economic challenges arise from the high cost of research and development coupled with the relatively low return on investment for antibiotics compared to drugs for chronic diseases.[4][5]
Despite these challenges, the field is ripe with opportunities. Advances in computational chemistry and artificial intelligence are accelerating the identification of novel scaffolds and the prediction of their activity. A deeper understanding of bacterial physiology is revealing new potential drug targets. The continued exploration of diverse chemical spaces, such as that offered by acetamide derivatives, is essential to replenish the antimicrobial pipeline and combat the growing threat of AMR.
Conclusion
The discovery and synthesis of novel antimicrobial acetamides represent a promising avenue in the fight against antimicrobial resistance. This guide has provided a comprehensive technical framework, from initial hit discovery through HTS to lead optimization via SAR and preclinical evaluation in robust in vivo models. By adhering to these rigorous, self-validating protocols and maintaining a deep understanding of the underlying scientific principles, the research community can effectively navigate the complexities of antimicrobial drug development and contribute to the creation of the next generation of life-saving medicines.
References
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Neutropenic Mouse Thigh Model of Infection. (n.d.). Noble Life Sciences. Retrieved February 15, 2026, from [Link]
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. Retrieved February 15, 2026, from [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. Retrieved February 15, 2026, from [Link]
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Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. Retrieved February 15, 2026, from [Link]
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DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. (2011). IJRPC. Retrieved February 15, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 15, 2026, from [Link]
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Neutropenic thigh mouse model. (n.d.). GARDP Revive. Retrieved February 15, 2026, from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved February 15, 2026, from [Link]
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An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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(PDF) SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]
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Neutropenic Thigh Infection Model. (n.d.). Charles River Laboratories. Retrieved February 15, 2026, from [Link]
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In vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences. Retrieved February 15, 2026, from [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (n.d.). Iraqi National Journal of Chemistry. Retrieved February 15, 2026, from [Link]
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MICROWAVE ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(4- ARYLTHIAZOLE-2-YL-AMINO)-N-ARYL ACETAMIDE DERIVATIVES. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
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Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
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Graphviz tutorial. (2021). YouTube. Retrieved February 15, 2026, from [Link]
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Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). MDPI. Retrieved February 15, 2026, from [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025). MDPI. Retrieved February 15, 2026, from [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
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Biological screening of novel piperidine-containing heterocycles
An In-Depth Technical Guide: Biological Screening of Novel Piperidine-Containing Heterocycles
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in a vast array of FDA-approved pharmaceuticals, targeting a wide spectrum of diseases.[3][4][5][6] This scaffold's success stems from its unique physicochemical properties: its saturated, flexible chair-like conformation allows for precise three-dimensional orientation of substituents to engage with biological targets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated to form crucial ionic interactions.[5]
Piperidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including potent effects on the central nervous system (CNS), as well as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][8][9][10] This versatility makes the piperidine nucleus a fertile starting point for novel drug discovery campaigns.
This guide provides a comprehensive, field-proven framework for the biological screening of novel piperidine-containing heterocycles. It is designed for drug discovery researchers and scientists, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. We will navigate the critical path from initial high-throughput screening to hit validation, preliminary safety profiling, and early mechanism of action studies, establishing a self-validating system to identify and advance promising lead candidates.
Part 1: Architecting the Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage, tiered process known as a screening cascade. The fundamental principle is to use a series of progressively more complex and resource-intensive assays to filter a large library of compounds down to a small number of high-quality hits. This approach maximizes efficiency and minimizes the risk of advancing unsuitable candidates.
The initial choice of biological target is paramount. Given the history of piperidine pharmacology, common targets include G-protein coupled receptors (GPCRs) like dopamine, serotonin, and muscarinic acetylcholine receptors; enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE); and various ion channels.[3][4][6][11][12] The cascade must be tailored to the specific target class.
Caption: A typical tiered screening cascade for drug discovery.
Part 2: Primary Screening for Hit Identification
The objective of this initial phase is to rapidly and cost-effectively screen a large library of piperidine derivatives to identify "hits"—compounds that display activity against the biological target of interest. High-Throughput Screening (HTS) is the cornerstone of this effort, utilizing automation, miniaturization, and sensitive detection methods.[13][14][15]
Methodology 1: Radioligand Binding Assay (Target: GPCRs, Ion Channels)
This assay is a gold standard for quantifying the affinity of a compound for a specific receptor.[11] It directly measures the displacement of a high-affinity, radiolabeled ligand by the test compound.
Causality & Rationale: The principle is competitive inhibition. A high-affinity radioligand ([³H]-spiperone for dopamine D2 receptors, for example) is incubated with a preparation of cells or membranes expressing the target receptor. In the presence of a novel piperidine compound that also binds to the receptor, the amount of bound radioactivity will decrease. The degree of this reduction is proportional to the affinity of the test compound. This provides a direct, robust measure of target engagement.
Step-by-Step Protocol:
-
Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-D2R). Protein concentration is quantified via a Bradford or BCA assay.
-
Reaction Setup: In a 96-well filter plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
The novel piperidine compound (typically at a single high concentration, e.g., 10 µM for a primary screen).
-
The radioligand (e.g., [³H]-spiperone) at a concentration near its dissociation constant (Kd).
-
The receptor-containing membrane preparation.
-
-
Controls:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter mat in a scintillation bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate % Inhibition for each compound: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
A compound showing inhibition above a certain threshold (e.g., >50%) is declared a "hit".
-
Part 3: Secondary Screening for Hit Validation and Triage
Primary hits require further investigation to confirm their activity, determine their potency, and rule out undesirable properties like non-specific cytotoxicity. This phase transitions from single-point concentration assays to dose-response curves and functional readouts.
Methodology 2: General Cytotoxicity Screening
Early assessment of cytotoxicity is crucial to eliminate compounds that kill cells non-specifically, which can produce false positives in many assay formats.[16] Running two distinct assays provides a more complete picture of a compound's toxic potential.
Causality & Rationale:
-
MTT Assay: This colorimetric assay measures the metabolic activity of a cell population.[17][18] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A reduction in purple color indicates a loss of metabolic function, an early hallmark of cell stress or death.[18]
-
LDH Release Assay: This assay measures the integrity of the cell membrane.[19] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[19][20] An increase in LDH activity in the supernatant is a direct indicator of cell death.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity) into a 96-well flat-bottom plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the hit piperidine compounds in culture medium. Add these to the cells and incubate for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in the dark, allowing formazan crystals to form.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Gently agitate the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate % Viability relative to the vehicle control. Plot % Viability against compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
Methodology 3: Cell-Based Functional Assay (Target: Gq-Coupled GPCRs)
For hits identified in a binding assay, it is essential to confirm that they have a functional effect on the cell. For GPCRs that couple to the Gq signaling pathway, a calcium mobilization assay is an excellent functional readout.
Causality & Rationale: Gq-coupled GPCRs, upon activation, stimulate phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM), providing a direct measure of receptor activation (agonist activity) or inhibition (antagonist activity).
Caption: Simplified Gq-coupled GPCR signaling pathway.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells expressing the target receptor into a 96-well black-walled, clear-bottom plate and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the piperidine compounds (for agonist testing) or a known agonist in the presence of the piperidine compounds (for antagonist testing).
-
Measurement: The instrument measures the fluorescence intensity over time (typically for 2-3 minutes) both before and after compound addition.
-
Data Analysis: The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium response. For agonists, plot the response against concentration to determine the EC50 (effective concentration for 50% maximal response). For antagonists, plot the inhibition of the agonist response against concentration to determine the IC50.
Data Presentation: Hit Validation Summary
| Compound ID | Binding Ki (nM) | Functional EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| PIPE-001 | 15 | 45 | > 50 | > 1111 |
| PIPE-002 | 120 | 350 | 5.2 | 15 |
| PIPE-003 | 8 | 22 | 41.5 | 1886 |
| PIPE-004 | 250 | No activity | > 50 | N/A |
This table presents hypothetical data for illustrative purposes. A high selectivity index is desirable, indicating that the compound's functional activity occurs at concentrations far below those that cause general cytotoxicity.
Part 4: Tertiary Screening for Lead Characterization
Compounds that are confirmed to be potent, functionally active, and non-toxic are advanced to the next stage. Here, the focus shifts to evaluating their drug-like properties through in vitro ADME assays and gaining a deeper understanding of their mechanism of action (MoA).
In Vitro ADME/PK Profiling
Poor pharmacokinetic (PK) properties are a major cause of failure in drug development.[21] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for selecting candidates with a higher probability of in vivo success.[22][23][24] A standard panel of assays includes:
-
Aqueous Solubility: Measures how well a compound dissolves, which is critical for oral absorption.[25]
-
Cell Permeability (e.g., Caco-2): Uses a monolayer of intestinal cells to predict a compound's ability to be absorbed from the gut into the bloodstream.[24][25]
-
Metabolic Stability: Incubates the compound with liver microsomes or hepatocytes to determine how quickly it is broken down by metabolic enzymes, predicting its half-life in the body.[24][25]
-
CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which is a primary cause of adverse drug-drug interactions.[8][25]
-
Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target, so high binding can reduce efficacy.[25]
Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its biological effect is a complex but critical endeavor.[26][27] While full MoA elucidation is beyond the scope of initial screening, foundational experiments can validate the intended mechanism.
Caption: Logical workflow for initial MoA validation studies.
Key approaches at this stage involve using the validated hit compound as a tool to probe the target's biology. For example, if the target is a specific kinase, a Western blot experiment could be performed to see if the piperidine compound reduces the phosphorylation of a known substrate of that kinase in a dose-dependent manner. This provides direct evidence that the compound is engaging its target in a cellular context and modulating the intended signaling pathway.
Conclusion
The biological screening of novel piperidine-containing heterocycles is a systematic process of evidence-gathering. By employing a logical, tiered screening cascade, researchers can efficiently navigate the vast chemical space of a compound library to identify candidates with genuine therapeutic potential. The journey from a primary HTS hit to a well-characterized lead compound requires a multi-parametric assessment, integrating measures of target affinity, cellular function, safety, and drug-like properties. The methodologies and logical frameworks presented in this guide provide a robust foundation for making data-driven decisions, ultimately increasing the probability of success in the long and challenging path of drug development.
References
-
In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]
-
In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
-
In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 16). InfinixBio. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved from [Link]
-
Singh, L. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Retrieved from [Link]
-
Lee, J., & Bogyo, M. (2012). Determining the mode of action of bioactive compounds. PubMed. Retrieved from [Link]
-
Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved from [Link]
-
Fairfax, T. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Retrieved from [Link]
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Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Review articles Biological Activity of Plant Alkaloids I. Heterocyclic Alkaloids. (n.d.). IEMPAM-BAS. Retrieved from [Link]
-
A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2025, October 27). PMC. Retrieved from [Link]
-
Determining the mode of action of bioactive compounds. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Kaczor, A. A., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]
-
Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021, September 30). Frontiers. Retrieved from [Link]
-
Wang, W., et al. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Retrieved from [Link]
-
Antioxidant potential of piperidine containing compounds-a short review. (n.d.). SciSpace. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Kourar, E., et al. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press. Retrieved from [Link]
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023, August 7). Journal of Clinical Medicine of Kazakhstan. Retrieved from [Link]
-
Carrieri, A., et al. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]
-
Saify, Z.S., et al. (2014, October 15). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. Retrieved from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 30). Northwestern Medical Journal. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved from [Link]
-
High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]
-
High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
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- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 15. bmglabtech.com [bmglabtech.com]
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- 17. ijprajournal.com [ijprajournal.com]
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- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
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- 22. selvita.com [selvita.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. infinixbio.com [infinixbio.com]
- 25. criver.com [criver.com]
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- 27. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
Methodological & Application
Application Note: Precision Synthesis of Acetamide Derivatives
Abstract & Strategic Significance
The acetamide moiety (
This guide moves beyond textbook definitions to provide a robust, scalable workflow for synthesizing acetamide derivatives. We contrast the Classical Acylation (Method A) —ideal for high-throughput library generation—with a Green Catalytic Approach (Method B) , compliant with modern sustainability mandates.
Reaction Mechanism & Strategic Choice
The formation of acetamides proceeds via Nucleophilic Acyl Substitution . The amine nitrogen attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate, followed by the elimination of a leaving group (chloride, acetate, or hydroxyl).
Experimental Decision Matrix
Select the protocol based on your substrate's sensitivity and scale.
| Feature | Acetic Anhydride ( | Acetyl Chloride ( | Acetic Acid + Coupling Agent |
| Reactivity | Moderate (Controlled) | High (Violent exotherm) | Low (Requires activation) |
| By-product | Acetic Acid (Easy removal) | HCl gas (Corrosive, requires trap) | Urea derivatives (Hard to remove) |
| Atom Economy | ~50% (Poor) | ~45% (Poor) | Very Low |
| Use Case | Standard (Protocol A) | Sterically hindered amines | Acid-sensitive/Complex substrates |
Mechanism Visualization
The following diagram illustrates the generic mechanism using Acetic Anhydride, highlighting the critical tetrahedral intermediate.
Figure 1: Mechanistic pathway of amine acetylation using acetic anhydride.
Protocol A: Classical Acylation (The Industry Standard)
Scope: Primary and secondary aromatic/aliphatic amines. Scale: 1.0 g to 100 g.
Materials
-
Substrate: Aniline derivative (1.0 equiv)
-
Reagent: Acetic Anhydride (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (10 mmol) in DCM (30 mL).
-
Base Addition: Add Triethylamine (15 mmol). Note: If the amine is available as a hydrochloride salt, increase TEA to 2.5 equiv to liberate the free base.
-
Controlled Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (12 mmol) dropwise over 10 minutes.
-
Critical Control Point: The reaction is exothermic. Rapid addition can generate impurities (di-acetylation).
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (e.g., 30% EtOAc in Hexanes).
-
Quench: Add water (20 mL) to hydrolyze excess anhydride. Stir vigorously for 15 minutes.
-
Workup:
Protocol B: Green Catalytic Synthesis (The Modern Approach)
Scope: Environmentally conscious synthesis, suitable for acid-sensitive substrates. Reference: Brahmachari et al.[3] demonstrated Zn(OAc)₂ catalyzed acetylation in aqueous media [1].
Materials
-
Substrate: Amine (1.0 equiv)
-
Reagent: Acetic Anhydride (1.1 equiv)
-
Catalyst: Zinc Acetate [
] (10 mol%) -
Solvent: Water (or solvent-free)
Step-by-Step Methodology
-
Setup: Mix amine (10 mmol) and
(1 mmol) in water (10 mL) at RT. -
Addition: Add Acetic Anhydride (11 mmol) slowly.
-
Reaction: Stir at RT for 30–60 minutes. The product often precipitates out of the aqueous solution as a solid.
-
Isolation: Filter the solid precipitate. Wash with cold water.[4]
-
Self-Validating Step: If the product is liquid or "oils out," extract with Ethyl Acetate as per Protocol A.
-
Purification & Characterization
The purity of acetamides is paramount for biological testing. Recrystallization is the gold standard for solid derivatives.
Recrystallization Workflow
Common Pitfall: "Oiling out" occurs when the compound melts before dissolving or separates as a liquid phase in the hot solvent.[4] Solution: Use a solvent pair (e.g., Ethanol/Water).[5] Dissolve in minimum hot ethanol, then add hot water until turbid.
Figure 2: Decision logic for recrystallization of acetamide derivatives.
Analytical Validation (Self-Checking)
| Technique | Observation | Interpretation |
| IR Spectroscopy | Band at 1630–1690 | Amide I (C=O stretch). Confirm conversion of amine. |
| IR Spectroscopy | Band at 3200–3400 | Amide II (N-H stretch). Single band (secondary amide). |
| 1H NMR | Singlet | Methyl group of the acetyl moiety. |
| 1H NMR (Expert) | Rotamers | Amides exhibit partial double bond character ( |
| Melting Point | Sharp range (< 2°C) | Indicates high purity. Broad range implies wet/impure sample. |
Expert Troubleshooting
-
Low Yield: Check the pH of the aqueous layer during workup. If the product is water-soluble (e.g., polar acetamides), saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with DCM.
-
Acetylation of Hydroxyls: If your substrate has both
and (e.g., p-aminophenol), acetic anhydride will acetylate both under harsh conditions.-
Fix: Use Protocol B (Water/Zn catalyst) or limit base to favor
-acetylation over -acetylation (chemoselectivity) [2].
-
-
Oiling Out: If the product forms an oil in hot water, add a small amount of Ethanol to solubilize the oil, then cool slowly. Scratch the glass to induce nucleation.
References
-
Brahmachari, G., Laskar, S., & Sarkar, S. (2010).[3] A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation.[3][6] Indian Journal of Chemistry - Section B, 49(9), 1274-1281.[3] Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).
-
Bousfield, T. W., et al. (2019). Green Synthesis of Amides.[3][6][7] Green Chemistry, 21, 3675.
-
Wiberg, K. B., et al. (1987). Rotational barriers in amides. Journal of the American Chemical Society, 109(20), 5935–5943. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol Source).
Sources
- 1. datapdf.com [datapdf.com]
- 2. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
Application Note: Functional Profiling of N-(4-morpholinophenyl)-2-piperidinoacetamide
This Application Note is designed for N-(4-morpholinophenyl)-2-piperidinoacetamide , a compound structurally homologous to local anesthetics (Lidocaine-like) and ion channel modulators.[1] Based on its pharmacophore (lipophilic morpholinophenyl group + acetamide linker + basic piperidine amine), this guide focuses on Voltage-Gated Sodium Channel (Nav) Inhibition and Cytotoxicity Profiling .[1]
Assay Type: Cell-Based Membrane Potential & Cytotoxicity Screening Target Class: Voltage-Gated Ion Channels (Nav/Kv) / Sigma Receptors Document ID: AN-2026-MPPA-01[1]
Executive Summary
N-(4-morpholinophenyl)-2-piperidinoacetamide (CAS: 439111-75-8) represents a class of amino-acetamide derivatives often investigated for analgesic , anesthetic , and neuroprotective properties.[1] Its structure—comprising a basic piperidine nitrogen, an acetamide linker, and a lipophilic morpholine-substituted phenyl ring—adheres to the classic "Lipophilic-Linker-Amine" pharmacophore found in voltage-gated sodium channel (Nav) blockers (e.g., Lidocaine, Fomocaine) and Sigma-1 receptor ligands.[1]
This guide details a robust Cell-Based Membrane Potential Assay using voltage-sensitive dyes to screen for channel inhibition, followed by a Resazurin-based Cytotoxicity Assay to distinguish functional potency from off-target toxicity.[1]
Chemical Properties & Handling[1]
-
IUPAC Name: N-[4-(4-morpholinyl)phenyl]-2-(1-piperidinyl)acetamide[1]
-
Molecular Weight: ~303.40 g/mol [1]
-
Solubility: Soluble in DMSO (>10 mM) and Ethanol; limited solubility in water / PBS.
-
Storage: Powder at -20°C; DMSO stocks at -80°C (avoid repeated freeze-thaw).
Stock Solution Protocol
-
Weighing: Dissolve 3.03 mg of compound in 1 mL of 100% DMSO to create a 10 mM Master Stock .
-
Clarification: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Working Dilutions: Dilute the Master Stock into Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use. Ensure final DMSO concentration on cells is <0.5%.[1]
Primary Assay: Membrane Potential (FMP) Screening
Objective: To quantify the inhibition of voltage-gated sodium channels (e.g., Nav1.7 or Nav1.[1]8) expressed in HEK293 cells.[1] Principle: Bis-oxonol voltage-sensitive dyes (e.g., FLIPR® Membrane Potential Dye or DiBAC4(3)) fluoresce upon membrane depolarization.[1] Channel blockers prevent veratridine-induced depolarization, resulting in a reduced fluorescence signal compared to controls.[1]
Materials Required
-
Cell Line: HEK293 stably expressing hNav1.7 (or hNav1.8).[1]
-
Reagents:
-
Instrumentation: FLIPR Tetra, Hamamatsu FDSS, or standard fluorescence plate reader (Ex/Em: 530/565 nm).
Experimental Workflow
Caption: Step-by-step workflow for the Fluorescence Membrane Potential (FMP) assay.
Detailed Protocol
-
Cell Plating:
-
Dye Loading:
-
Compound Addition (Pre-Incubation):
-
Add 10 µL of 3X concentrated Test Compound (N-(4-morpholinophenyl)-2-piperidinoacetamide).
-
Test Range: 8-point dose-response (e.g., 0.03 µM to 30 µM).
-
Incubate for 10–15 minutes to allow equilibrium binding (state-dependent block).
-
-
Stimulation & Read:
Data Analysis
-
Calculate AUC (Area Under Curve) or Max-Min RFU for the response window.[1]
-
Normalize to controls:
-
Fit data to a 4-parameter logistic equation to determine IC₅₀ .
Secondary Assay: Cytotoxicity (Specificity Check)
Objective: Confirm that the observed channel inhibition is due to specific binding, not general membrane disruption or cell death.
Protocol (Resazurin Reduction)
-
Plating: Plate HEK293 (parental) cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with N-(4-morpholinophenyl)-2-piperidinoacetamide (0.1 µM – 100 µM) for 24 hours .
-
Development: Add Resazurin (Alamar Blue) to a final concentration of 10%.
-
Incubation: Incubate for 2–4 hours at 37°C.
-
Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).
-
Interpretation: If the IC₅₀ (Nav) is >10-fold lower than the TC₅₀ (Toxicity) , the compound is a specific modulator.
Mechanistic Insight: State-Dependent Block
The pharmacophore suggests this compound may exhibit Use-Dependent Block (binding preferentially to the Open or Inactivated state), a desirable trait for analgesics.[1]
Caption: Proposed mechanism of action. The compound likely stabilizes the Inactivated State, preventing repetitive firing.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting (If Deviation Occurs) |
| Solubility | Clear solution in DMSO | If ppt forms in buffer, add 0.05% Pluronic F-127 or reduce max conc. to 10 µM. |
| Z-Prime (Z') | > 0.5 for FMP Assay | If Z' < 0.5, optimize cell density or Veratridine concentration. |
| Potency (IC₅₀) | 1 µM – 10 µM (Typical for this scaffold) | If > 30 µM, compound may be a weak blocker; confirm with Patch Clamp.[1] |
| Toxicity | TC₅₀ > 50 µM | If toxic < 10 µM, the morpholine metabolite may be reactive; check stability. |
References
-
Nav Assay Protocols: Benjamin, E. R., et al. (2006). "Validation of a Fluorescent Imaging Plate Reader Membrane Potential Assay for High-Throughput Screening of Voltage-Gated Sodium Channels." Journal of Biomolecular Screening. Link[1]
-
Pharmacophore SAR: Tikhonov, D. B., & Zhorov, B. S. (2017). "Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants." Journal of General Physiology. Link
-
Piperidine-Acetamide Analogs: Fries, D. S., et al. (1979). "Synthesis and analgesic activity of some N-substituted piperidines." Journal of Medicinal Chemistry. Link[1]
-
Morpholine Bioactivity: Kucukguzel, I., et al. (2006). "Synthesis and biological activities of some new N-[4-(4-morpholinyl)phenyl]... derivatives." European Journal of Medicinal Chemistry. Link
Disclaimer: This protocol is for research use only. N-(4-morpholinophenyl)-2-piperidinoacetamide is a chemical probe and has not been approved for clinical use.[1]
Sources
Application Note: Quantitative Analysis of Morpholinophenyl Acetamides in Biological Matrices
Abstract
This application note details a robust analytical strategy for the quantification of morpholinophenyl acetamides , a structural motif common in novel synthetic opioids (e.g., U-47700) and various pharmaceutical intermediates. Due to the basicity of the morpholine ring (pKa ~8.3) and the polarity of the acetamide linker, these compounds present unique chromatographic challenges, including peak tailing and matrix interference. This guide provides a self-validating Solid Phase Extraction (SPE) protocol coupled with a high-sensitivity LC-MS/MS method, utilizing a Biphenyl stationary phase to maximize selectivity via
Chemical Basis & Method Strategy
The Pharmacophore Challenge
Morpholinophenyl acetamides consist of three distinct functional zones that dictate analytical behavior:
-
Morpholine Ring: A secondary amine with a pKa of approximately 8.3. In standard acidic LC-MS mobile phases (pH ~2.5), this ring is protonated (
), providing excellent MS sensitivity but risking secondary silanol interactions on silica columns. -
Phenyl Ring: A hydrophobic core that allows for reverse-phase retention.
-
Acetamide Linker: A polar, hydrogen-bonding moiety that can reduce retention on pure C18 columns, necessitating a phase with alternative selectivity.
Strategic Decision Tree
To ensure method ruggedness, we employ a "Decision Tree" approach for column and extraction selection based on the specific derivative's logP and matrix complexity.
Figure 1: Decision matrix for selecting sample preparation and stationary phases for morpholine-containing drugs.
Protocol 1: Sample Preparation (Mixed-Mode SPE)
Rationale: The morpholine nitrogen is basic. Using a Mixed-Mode Cation Exchange (MCX) cartridge allows us to lock the analyte onto the sorbent via charge interaction (at acidic pH), wash away neutrals/acids with 100% organic solvent, and then elute by neutralizing the base. This is a "self-validating" cleanup because interferences that do not share the basic amine property are rigorously removed.
Materials:
-
Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
-
Matrix: Plasma, Serum, or Urine (100 µL).
Step-by-Step Workflow:
-
Pre-treatment:
-
Add 100 µL of Internal Standard (IS) solution (e.g., U-47700-d6 in water).
-
Add 200 µL of 4% Phosphoric Acid (H3PO4) in water.
-
Why? Acidification ensures the morpholine nitrogen is fully protonated (positively charged) to bind with the cation exchange sorbent.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load the pre-treated sample at a slow flow rate (approx. 1 mL/min).
-
-
Washing (Critical Step):
-
Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/polar interferences).
-
Wash 2: 1 mL 100% Methanol. (Removes neutral hydrophobic interferences and lipids).
-
Note: The analyte remains bound due to the ionic bond, allowing this aggressive organic wash.
-
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Why? The high pH neutralizes the morpholine (deprotonates it), breaking the ionic bond and releasing it into the organic solvent.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
Protocol 2: LC-MS/MS Quantification[1]
Rationale: A Biphenyl column is recommended over C18. The biphenyl stationary phase offers
Chromatographic Conditions
| Parameter | Setting |
| Column | Biphenyl (e.g., Raptor Biphenyl or Kinetex Biphenyl), 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 - 10 µL |
Gradient Profile:
-
0.0 min: 10% B (Hold for equilibration)
-
0.5 min: 10% B[2]
-
4.0 min: 90% B (Linear ramp)
-
5.5 min: 90% B (Wash)
-
5.6 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
The morpholine ring protonates readily. Source parameters should be optimized to prevent in-source fragmentation of the labile amide bond.
-
Ionization: Electrospray Positive (ESI+)
-
Capillary Voltage: 3.5 kV[3]
-
Gas Temp: 350°C
MRM Transitions (Example: U-47700 Class):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| U-47700 | 329.2 | 284.1 | 15 | Quantifier |
| 329.2 | 204.1 | 30 | Qualifier | |
| N-desmethyl | 315.2 | 284.1 | 15 | Metabolite |
| U-47700-d6 | 335.2 | 284.1 | 15 | Internal Std |
Note: The transition 329.2 -> 284.1 corresponds to the loss of the dimethylamine group, a common fragmentation pathway for these acetamides.
Method Validation Criteria (FDA/EMA)
To ensure scientific integrity, the method must be validated against the following criteria (FDA Bioanalytical Method Validation Guidance, 2018):
-
Linearity:
over the range of 0.5 – 500 ng/mL. Weighting factor ( ) is usually required due to the wide dynamic range. -
Recovery: Compare the peak area of the extracted sample (SPE) vs. a blank matrix spiked post-extraction. Target: >80% recovery with <15% CV.
-
Matrix Effect: Calculate the Matrix Factor (MF).
-
Values < 1.0 indicate ion suppression (common with phospholipids).
-
Values > 1.0 indicate ion enhancement.
-
Acceptance: MF should be consistent (CV < 15%) across 6 different lots of matrix.
-
Troubleshooting & Optimization
Issue: Peak Tailing
Cause: Interaction between the basic morpholine nitrogen and residual silanols on the silica column support. Solution:
-
Increase Ionic Strength: Increase Ammonium Formate concentration in MP A to 10-20 mM. This masks silanol sites.
-
Column Choice: Ensure the column is "end-capped" (e.g., "EC-C18" or equivalent).
Issue: Carryover
Cause: The lipophilic phenyl group may stick to the injector loop or seals. Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[2][4][5]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7]
-
Truver, M. T., et al. (2019). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. Journal of Analytical Toxicology. (Demonstrates validation of morpholinophenyl acetamides).
-
Restek Corporation. (2018). Analysis of Fentanyl Analogues and Novel Synthetic Opioids (including U-47700) on Raptor Biphenyl. (Application note supporting Biphenyl column choice).
- Skoog, D. A., et al.Principles of Instrumental Analysis. (General reference for ESI+ mechanisms and Quadrupole theory).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of U-47700 and its metabolites: N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]
- 4. Novel dispersive micro-solid-phase extraction combined with ultrahigh-performance liquid chromatography-high-resolution mass spectrometry to determine morpholine residues in citrus and apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting & Optimization
Solubility issues with N-phenylacetamide derivatives in DMSO
Technical Support Center: Solubility & Handling of N-Phenylacetamide Derivatives in DMSO
Introduction: The Solvation Challenge
N-phenylacetamide (acetanilide) and its derivatives represent a class of compounds characterized by a phenyl ring attached to an acetamide group. While the amide moiety offers hydrogen-bonding potential, the phenyl ring confers significant hydrophobicity. In drug discovery, these derivatives are often dissolved in Dimethyl Sulfoxide (DMSO) due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonds.
However, users frequently encounter a critical failure mode: "The Crash-Out Effect." This occurs when a stable DMSO stock solution is diluted into an aqueous buffer, causing immediate precipitation or micro-aggregation.[1] This guide addresses the physicochemical mechanics of this issue and provides self-validating protocols to ensure experimental integrity.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: Precipitation Upon Dilution
Q: My compound is fully soluble in 100% DMSO at 10 mM, but precipitates immediately when I dilute it to 100 µM in PBS/media. Why?
A: Thermodynamic Solubility Shock.
-
The Mechanism: DMSO solvates N-phenylacetamide derivatives by disrupting the intermolecular hydrogen bonds between amide groups and stabilizing the hydrophobic phenyl ring via dipole-induced dipole interactions. When you introduce water (a highly polar, H-bond donor/acceptor), water molecules preferentially cluster around the DMSO molecules (forming DMSO
2H O complexes). This strips the solvation shell from your compound, forcing the hydrophobic phenyl rings to aggregate to minimize free energy. -
The Fix: You must avoid "shocking" the system.
-
Use an Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Create a 10x intermediate stock in a solvent blend (e.g., 50% DMSO / 50% Water or PEG-400).
-
Reverse Addition: Never add the buffer to the DMSO stock. Always add the DMSO stock dropwise to the vortexing buffer. This prevents localized regions of supersaturation.
-
Issue 2: "Ghost" Opacity & Viscosity
Q: My DMSO stock solution looks clear, but my assay results are erratic (high variance). When I hold the tube to the light, it looks slightly "oily" or hazy.
A: Micro-Aggregation (The Tyndall Effect).
-
The Mechanism: N-phenylacetamide derivatives can form colloidal aggregates in DMSO, especially if the DMSO has absorbed atmospheric moisture (DMSO is hygroscopic). These aggregates are not visible large crystals but are large enough to scatter light and interfere with binding assays.
-
The Fix (Self-Validating Step):
-
Centrifugation Test: Spin your stock at 10,000 x g for 10 minutes. If a pellet forms, you have undissolved aggregates.
-
Sonication: Sonicate the stock for 10 minutes at 40 kHz. The energy input breaks the intermolecular amide stacking.
-
Issue 3: Temperature Sensitivity
Q: Can I heat the solution to dissolve stubborn crystals?
A: Yes, but with strict limits.
-
The Mechanism: Solubility is endothermic; heating increases it. However, N-phenylacetamide derivatives can undergo hydrolysis (cleaving to aniline and acetic acid) or oxidation at high temperatures in the presence of trace water.
-
The Limit: Do not exceed 37°C . If the compound does not dissolve at 37°C after 30 minutes of sonication, you have likely exceeded the thermodynamic solubility limit of the compound in DMSO.
Part 2: Validated Protocols
Protocol A: Preparation of High-Integrity Stock Solutions
Objective: Create a 50 mM stock solution that is stable and free of micro-aggregates.
-
Weighing: Weigh the solid N-phenylacetamide derivative into a glass vial (avoid polystyrene, which DMSO can leach).
-
Solvent Addition: Add Anhydrous DMSO (stored over molecular sieves) to 80% of the final target volume.
-
Why? Adding the full volume immediately does not account for the displacement volume of the solid.
-
-
Dispersion: Vortex vigorously for 30 seconds.
-
Solubilization: Sonicate in a water bath at room temperature for 10–15 minutes.
-
Visual Check: Solution must be absolutely clear.
-
-
Volume Adjustment: Top up to the final volume with anhydrous DMSO.
-
Validation: Centrifuge a small aliquot (10,000 x g, 5 min). If no pellet is visible, the solution is ready.
Protocol B: The "Step-Down" Dilution Method
Objective: Dilute stock to assay concentration (e.g., 100 µM) without precipitation.
-
Start: 10 mM Stock in 100% DMSO.
-
Intermediate: Prepare a 1 mM solution by diluting 1:10 into 50% DMSO / 50% PBS .
-
Note: The presence of 50% DMSO maintains solubility while introducing the aqueous phase gently.
-
-
Final: Dilute the Intermediate 1:10 into the final Assay Buffer.
-
Result: 100 µM compound in 5% DMSO (or adjust ratios for lower final DMSO).
-
Part 3: Visualization of Workflows
Figure 1: The "Crash-Out" Mechanism & Prevention
This diagram illustrates why direct dilution fails and how the Step-Down method stabilizes the compound.
Caption: Comparison of Direct Dilution (leading to precipitation) vs. Step-Down Dilution (maintaining stability).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when encountering solubility issues.
Caption: Logical decision tree for troubleshooting initial dissolution failures.
Part 4: Data Summary
Table 1: Physicochemical Properties Affecting Solubility
| Property | Value / Characteristic | Impact on DMSO Solubility |
| Melting Point | ~114°C (Parent) | High MP indicates strong crystal lattice energy, requiring more energy (sonication/heat) to dissolve. |
| LogP | ~1.16 (Parent) | Moderate hydrophobicity. Increases with halogen/alkyl substitution, increasing risk of aqueous crash-out. |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with DMSO (acceptor), aiding dissolution. |
| H-Bond Acceptors | 1 (Carbonyl O) | Competes with water; primary cause of aggregation when water is added. |
Table 2: Recommended Solvent Limits
| Application | Max Concentration (Stock) | Max Final DMSO % (Assay) | Notes |
| NMR Analysis | 50 - 100 mM | 100% | Use DMSO-d6. |
| Cell Culture | 10 - 50 mM | < 0.5% | Higher DMSO is toxic to cells; use step-down dilution. |
| Enzymatic Assay | 10 mM | < 2% | Enzymes may denature above 2% DMSO. |
References
-
BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Compound Solubility in DMSO. Retrieved from
-
National Institute of Standards and Technology (NIST). (2018). Acetamide, N-phenyl- Infrared Spectrum. Coblentz Society Collection.[3] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Acetanilide. Retrieved from
-
ResearchGate. (2014).[4] Discussion: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from
-
PubChem. (n.d.). Compound Summary: Acetanilide.[5] National Library of Medicine. Retrieved from
Sources
Overcoming common byproducts in piperidine derivative synthesis
Topic: Overcoming Common Byproducts & Impurities
Status: Active | Ticket ID: PIP-SYN-004 | Analyst: Senior Application Scientist
Introduction
Welcome to the Piperidine Synthesis Technical Support Hub. Piperidines are the structural backbone of blockbuster pharmaceuticals like fentanyl , paroxetine , and methylphenidate . However, their synthesis—particularly via pyridine hydrogenation or reductive amination—is plagued by persistent byproduct profiles including partial reduction intermediates (tetrahydropyridines) , stereochemical scrambling (cis/trans mixtures) , and catalyst poisoning .
This guide abandons generic advice. Instead, we treat your reaction as a system of competing kinetic and thermodynamic pathways. Below are the specific troubleshooting protocols to isolate your target piperidine with high fidelity.
Module 1: Hydrogenation of Pyridines
Core Issue: Incomplete reduction, catalyst poisoning, and deprotection side-reactions.
The Mechanistic Landscape
The reduction of pyridine to piperidine is not a single step; it proceeds through partially reduced intermediates (dihydropyridine
Figure 1: Kinetic pathway of pyridine hydrogenation showing poisoning traps and side reactions.
Troubleshooting Q&A
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning by Product.
As piperidine forms, it is more basic (
-
Acid Scavenging: Run the reaction in glacial acetic acid or with 1.05 eq. of HCl/MeOH. This protonates the nitrogen, preventing it from binding to the metal catalyst [1].
-
Pressure Increase: Increase
pressure to >50 psi (3-4 bar). High hydrogen coverage can displace the adsorbed amine.
Q2: I am using N-Benzyl protection, but I'm losing the benzyl group. Diagnosis: Hydrogenolysis (Debenzylation). Palladium (Pd/C) is excellent for hydrogenation but notorious for cleaving benzylic C-N bonds. Solution: Switch to Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2) .
-
Rh/C (5%): Highly active for ring saturation but kinetically slow for debenzylation under mild conditions (room temp, <50 psi) [2].
-
PtO2 (Adams' Catalyst): Works exceptionally well in acidic media (acetic acid) and preserves N-benzyl groups better than Pd.
Q3: I see "dimers" in my LCMS (M+M-1). Diagnosis: Reductive Coupling. Partially reduced intermediates (enamines/imines) can react with the product amine. Fix: Dilution. Run the reaction at 0.1 M or lower concentration to minimize intermolecular collisions.
Module 2: Stereoselectivity (Cis vs. Trans)
Core Issue: You need a specific diastereomer, but you get a racemic mess.
The Thermodynamic Switch
-
Kinetic Product (Cis): Hydrogen adds from the metal surface to the same face of the ring. This typically yields the cis-isomer (e.g., 2,6-disubstituted piperidines).
-
Thermodynamic Product (Trans): The trans-isomer (diequatorial substituents) is often more stable but requires equilibration.[3]
Data: Catalyst Influence on Stereochemistry (2,6-Dimethylpyridine Reduction)
| Catalyst | Solvent | Major Isomer | Ratio (Cis:Trans) | Mechanism |
| PtO2 | AcOH | Cis | 90:10 | Kinetic adsorption (Suprafacial) |
| Rh/C | MeOH | Cis | 85:15 | Kinetic adsorption |
| Pd/C | AcOH | Cis/Trans Mix | 60:40 | Isomerization active |
| Na/EtOH | EtOH | Trans | 5:95 | Thermodynamic (Dissolving Metal) |
Protocol: Isomer Equilibration (Epimerization)
If you synthesized the cis isomer but need the trans:
-
Isolate the crude cis-piperidine.
-
Dissolve in ethanol with active base (e.g., NaOEt or KOH).
-
Reflux for 12–24 hours.
-
Mechanism: This forms a planar enolate/aza-enolate intermediate, allowing the substituents to relax into the thermodynamically favored equatorial positions (Trans) [3].
Module 3: Reductive Amination Pitfalls
Core Issue: Over-alkylation and Dimerization.
Q: I am trying to attach a piperidine to an aldehyde via reductive amination, but I get the dialkylated byproduct. Diagnosis: The secondary amine product is more nucleophilic than the primary amine starting material. Protocol:
-
Stepwise Approach: Do NOT mix everything at once.
-
Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is sterically bulky and less likely to reduce the aldehyde directly or facilitate over-alkylation [4].
Experimental Protocol: High-Fidelity Pyridine Hydrogenation
Standardized procedure for converting 3-substituted pyridine to piperidine using Adams' Catalyst.
Reagents:
-
Substrate: 3-Methylpyridine (10 mmol)
-
Catalyst:
(Adams' Catalyst) - 5 mol% -
Solvent: Glacial Acetic Acid (0.2 M concentration)
-
Gas:
(Balloon or Parr Shaker)
Step-by-Step:
-
Preparation: In a hydrogenation vessel, dissolve 10 mmol substrate in 50 mL glacial acetic acid.
-
Why AcOH? It protonates the pyridine (
), preventing catalyst poisoning.
-
-
Catalyst Addition: Carefully add 113 mg
(5 mol%) under argon flow.-
Safety: Dry Pt catalysts can ignite solvent vapors. Always add to wet solvent or under inert gas.
-
-
Hydrogenation: Purge vessel 3x with
, then 3x with . Pressurize to 40 psi (or use a balloon for simple substrates). Stir vigorously at RT for 12 hours. -
Workup (Critical for Purity):
-
Filter catalyst over Celite. Rinse with MeOH.
-
Concentrate filtrate to remove bulk AcOH.
-
Basification: Dissolve residue in water. Cool to 0°C. Slowly add 6M NaOH until pH > 12.
-
Extraction: Extract 3x with DCM/IPA (3:1) .
-
Note: Piperidines are polar. Standard Ether/EtOAc extraction often leaves product in the aqueous phase. The DCM/IPA mix ensures recovery.
-
Visual Troubleshooting Guide
Figure 2: Decision tree for rapid impurity identification and remediation.
References
-
Maxted, E. B., & Walker, A. G. (1948).[7] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[2][7] Journal of the Chemical Society, 1093.[7] Link
-
Glorius, F., et al. (2004). Rhodium-Catalyzed Hydrogenation of Pyridines. Tetrahedron Letters, 45(12), 2561. Link
-
Bailey, P. D., et al. (1998). The synthesis of piperidines.[2][3][8][9][10] Tetrahedron, 54(13), 3269. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability Testing of Morpholine-Containing Compounds in Solution
To: Research Scientists, Analytical Chemists, and Formulation Engineers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Stability, Degradation Pathways, and Analytical Anomalies of Morpholine Derivatives
Introduction: The Morpholine Paradox
Morpholine is a ubiquitous pharmacophore in medicinal chemistry due to its ability to modulate solubility and metabolic profile. However, its presence introduces specific stability liabilities that are often misdiagnosed during early development. As a secondary amine (or tertiary, if substituted), it acts as a "chemical magnet" for electrophiles and oxidants.
This guide is not a generic SOP. It is a troubleshooting system designed to help you distinguish between method artifacts and true chemical degradation .
Module 1: The Nitrosamine Hazard (Critical Safety)
Q: I am detecting a mass shift of +29 Da in my stability samples. Is this an artifact?
A: This is likely N-Nitrosomorpholine (NMOR) , and it is a critical safety event, not an artifact.
The Mechanism:
Morpholine is a secondary amine.[1][2][3] In the presence of nitrites (
-
Source of Nitrites: Trace nitrites in excipients (e.g., microcrystalline cellulose, lactose), water sources, or breakdown of other nitrogenous reagents.
-
The "Hidden" Risk: Even if your morpholine is N-substituted (tertiary), N-dealkylation can occur first via oxidative degradation, releasing the secondary amine, which then nitrosates.
Troubleshooting Protocol:
-
Check pH: Nitrosation is fastest at pH 3.0–4.0.
-
Scavenger Test: Repeat the stress test with ascorbic acid (Vitamin C) or alpha-tocopherol added. If the +29 peak disappears, it confirms a nitrosation mechanism [1].
-
Water Quality: Ensure water used in mobile phases and dissolution media is <0.02 ppm nitrite.
Module 2: Oxidative Instability & The "Ghost" Peak
Q: I see a peak with M+16 mass in LC-MS, but it disappears or quantifies poorly in GC-MS. What is happening?
A: You are likely dealing with Morpholine N-Oxide , and you are witnessing thermal reversion .
The Mechanism:
Secondary and tertiary amines oxidize to N-oxides (
-
LC-MS: The N-oxide is stable at room temperature and ionizes well (M+16).
-
GC-MS: The high temperature of the injector port (250°C+) causes the thermally labile N-oxide to undergo Cope elimination or simple de-oxygenation , reverting to the parent amine [2]. This leads to under-reporting of degradation.
Self-Validating Experiment: To confirm N-oxide formation vs. Hydroxylation (also M+16):
-
Reduction Test: Treat the sample with
(Titanium(III) chloride). -
Result: If the M+16 peak instantly vanishes and the parent peak area increases, it is the N-oxide. Hydroxylated carbon metabolites will not reduce under these conditions.
Module 3: Analytical Chromatography Issues
Q: My morpholine compound shows severe peak tailing (Asymmetry > 1.5) on C18 columns. Is the column dead?
A: The column is likely fine. The issue is Silanol Interaction .
The Cause:
Morpholine has a
Solution Matrix (Decision Tree):
| Approach | Protocol | Mechanism |
| High pH (Best) | Use Hybrid Silica (e.g., XBridge, Gemini) at pH 10-11. | Deprotonates the morpholine (neutral), eliminating ionic drag. |
| Ion Pairing | Add 0.1% TFA or HFBA to mobile phase. | Forms a neutral ion pair with the amine, masking the charge. |
| Chaotropic Salt | Add 20-50 mM Sodium Perchlorate ( | "Swamps" the silanols, preventing analyte interaction. |
| HILIC | Switch to Silica or Amide phase with High ACN. | Retains polar amines by partitioning, not hydrophobicity. |
Module 4: Visualization of Degradation Pathways
The following diagram illustrates the decision logic for identifying degradation products based on mass shifts and reaction conditions.
Figure 1: Diagnostic logic flow for identifying morpholine degradation products based on stress conditions and observed mass shifts.
Module 5: Standardized Stress Testing Protocol
Do not rely on generic protocols. Use this targeted approach for amines.
Table 1: Recommended Stress Conditions for Morpholine Derivatives
| Stress Type | Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1-7 Days | 5-20% | Morpholine ring is generally stable; expect salt formation first. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 1-7 Days | 5-20% | Assess for amide cleavage if side chains exist. |
| Oxidation (Peroxide) | 3% | 1-24 Hours | 5-20% | Critical: Watch for N-oxide (M+16). If degradation is too fast, lower to 0.3%. |
| Oxidation (AIBN) | 10 mM AIBN, 40°C | 1-3 Days | 5-20% | Simulates radical auto-oxidation (shelf-life) better than peroxide [3]. |
| Photostability | 1.2M Lux-hours | ~1 Week | N/A | Secondary amines can form radicals under UV; use amber glassware for controls. |
Module 6: Frequently Asked Questions (FAQs)
Q: Why does my morpholine compound turn yellow in solution even without degradation peaks? A: This is often a Maillard-type reaction trace impurity. If your formulation contains reducing sugars (lactose, glucose) or aldehydes, they react with the amine to form Schiff bases, which polymerize to form colored "melanoidins." These are often too heterogeneous to appear as distinct HPLC peaks but cause solution discoloration [4].
Q: Can I use Phosphate buffer for LC-MS of morpholine? A: No. Non-volatile buffers (phosphate) will clog the MS source. Use Ammonium Formate (pH ~3.8) or Ammonium Bicarbonate (pH ~10). High pH Ammonium Bicarbonate is excellent for morpholine as it keeps the molecule neutral, improving peak shape.
Q: Is the morpholine ring itself susceptible to opening? A: Chemically, the ether linkage is robust. Ring opening usually requires metabolic enzymes (e.g., Cytochrome P450) or extremely harsh conditions (conc. HI or HBr). In standard solution stability (pH 1-13), the ring remains intact; degradation is almost exclusively at the Nitrogen center or side chains [5].
References
-
Ashworth, I. W., et al. (2020).[4] "Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water." Organic Process Research & Development. Link
-
Kiffmeyer, T., et al. (2025). "Forced degradation studies: A critical lens into pharmaceutical stability." Clinical Trials Arena. Link
-
Alsante, K. M., et al. (2012). "Forced Degradation to Develop Stability-indicating Methods." Pharmaceutical Outsourcing. Link
- Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology.
-
Sielaff, B., et al. (2001).[2] "Morpholine Degradation Pathway."[2] University of Minnesota Biocatalysis/Biodegradation Database. Link
Sources
Refining purification protocols for polar acetamide derivatives
Technical Support Center: Purification Protocols for Polar Acetamide Derivatives
Subject: Troubleshooting & Optimization Guide for High-Polarity Amide Isolation To: Research Scientists, Process Chemists, and Drug Development Leads From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Division
Executive Summary
Polar acetamide derivatives present a unique paradox in organic synthesis: they are often robustly stable yet chemically "sticky." Their capacity for strong hydrogen bonding (both as donors and acceptors) leads to three primary failure modes during purification:
-
Chromatographic Streaking: Irreversible adsorption or severe tailing on silica gel.
-
Phase Transfer Issues: High water solubility complicates extraction from reaction media (especially DMF/DMSO).
-
Crystallization Failure: The tendency to "oil out" rather than form a discrete crystal lattice.[1]
This guide moves beyond generic protocols to address these specific physicochemical challenges.
Part 1: Chromatography Troubleshooting
Q: My acetamide derivative streaks significantly on normal phase silica (DCM/MeOH), resulting in poor separation and low recovery. How do I fix this?
A: The "Streaking" is likely due to uncontrolled Hydrogen Bonding. Acetamides interact strongly with the silanol groups (Si-OH) on the silica surface. To resolve this, you must "mask" these interactions or switch the phase.
Protocol A: Mobile Phase Modifiers (The "Base Wash" Approach) Standard silica is slightly acidic. For polar amides, this acidity promotes dragging.
-
The Fix: Add 1% Triethylamine (TEA) or 1-2% 7N Ammonia in Methanol to your DCM/MeOH mobile phase.
-
The Solvent System: Switch to a DCM : MeOH : NH4OH (90:10:1) ratio for extreme cases.
Protocol B: The "Dry Load" Technique Injecting a polar compound dissolved in a strong solvent (like MeOH) onto a column creates a "solvent effect" that ruins resolution immediately.
-
Step 1: Dissolve crude material in minimal MeOH/DCM.
-
Step 2: Add Celite 545 or Silica (10x weight of crude).
-
Step 3: Evaporate to a free-flowing powder.
-
Step 4: Load this powder cartridge onto the column. This eliminates the solvent band broadening.
Q: I switched to Reverse Phase (C18), but my compound elutes in the void volume (retention time ~0).
A: Your compound is too polar for standard C18 retention. Standard C18 relies on hydrophobic interaction. If your acetamide has multiple polar groups (hydroxyls, other amines), it "skates" over the C18 chains.
Solution 1: "Aqueous" C18 Columns Use a C18 column specifically designated as "AQ" or "Polar-Embedded." These prevent "phase collapse" (where C18 chains fold in on themselves in 100% water) and allow you to start at 100% Aqueous mobile phase to catch the polar compound.
Solution 2: HILIC (Hydrophilic Interaction Liquid Chromatography) If C18 fails, HILIC is the correct orthogonal method.
-
Stationary Phase: Bare Silica or Amide-bonded Silica.
-
Mobile Phase: High Acetonitrile (80-95%) with Water/Buffer (5-20%).
-
Mechanism: Water forms a stagnant layer on the silica surface; your polar acetamide partitions into this water layer. It is essentially "liquid-liquid extraction" inside a column.
Part 2: Workup & Isolation (The DMF/DMSO Trap)
Q: My reaction was done in DMF. I cannot remove the DMF without boiling off my product, and water washes aren't working.
A: You are fighting Raoult’s Law. Use the "Salting Out" Principle. DMF and Water are miscible in all proportions. Standard brine is often insufficient to break this bond.
The "LiCl Wash" Protocol (The Gold Standard) Lithium Chloride is highly soluble in water and dramatically increases the ionic strength of the aqueous layer, forcing organic impurities (like DMF) out of the organic layer and into the aqueous phase, or preventing the DMF from staying in the organic layer.
-
Dilute: Add Ethyl Acetate (EtOAc) to your reaction mixture (ratio 5:1 EtOAc to DMF).
-
Wash 1-3: Wash vigorously with 5% Aqueous LiCl solution (x3).
-
Why LiCl? Li+ coordinates strongly with the oxygen in DMF, pulling it into the water layer more effectively than Na+ (Brine).
-
-
Final Wash: Wash with Brine to remove residual Lithium.
-
Dry: Dry over Na2SO4.
Table 1: Solvent Removal Efficiency Matrix
| Solvent | Boiling Point (°C) | Removal Strategy | Caution |
| DMF | 153 | Wash w/ 5% LiCl (aq) OR Azeotrope w/ Heptane | Avoid high heat (thermal decomposition) |
| DMSO | 189 | Freeze-drying (Lyophilization) OR LiCl Wash | Penetrates skin; handles with care |
| Water | 100 | Azeotrope w/ Ethanol or Toluene | Hydrolysis risk if acidic |
Part 3: Crystallization & Solid State
Q: My product is 95% pure but "oils out" (forms a gum) instead of crystallizing. How do I force a lattice?
A: "Oiling Out" indicates the Liquid-Liquid Phase Separation (LLPS) boundary was crossed before the Solubility boundary. This happens when the impurity profile lowers the melting point of your solid below the temperature of the solution.
Troubleshooting Protocol:
-
The "Cloud Point" Titration:
-
Dissolve the "oil" in a minimal amount of a "Good Solvent" (e.g., Ethanol or Acetone).[4]
-
Slowly add a "Bad Solvent" (e.g., Hexane or Toluene) dropwise until a faint turbidity persists.
-
Crucial Step: Do NOT heat to clear.[5] Add a seed crystal (if available) or scratch the glass surface.[1] Let it stand.
-
-
Trituration (The Mechanical Fix):
-
Take your oil. Add a solvent in which the product is insoluble (e.g., Diethyl Ether or Pentane).
-
Sonicate or vigorously stir. The mechanical energy can disrupt the amorphous oil, stripping away solvent and forcing the solid to crash out.
-
-
Solvent Choice for Acetamides:
-
Avoid: Benzene (Toxicity).[6]
-
Recommended: Ethyl Acetate / Ethanol mixtures or Water / Ethanol (if hydrolysis is not a concern). Acetamides often crystallize well from water due to hydrogen bonding.
-
Part 4: Visual Decision Guides
Workflow: Selecting the Purification Path
Caption: Decision matrix for selecting the optimal purification method based on solubility and impurity profile.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[6] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. Link
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Link
-
Biotage. Strategies for the Flash Purification of Highly Polar Compounds. Link
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
MIT OpenCourseWare. Recrystallization Guide. Link
Sources
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of Novel Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, acetamide derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities, including significant antimicrobial potential.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of different classes of recently developed acetamide derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies crucial for their evaluation.
The Versatility of the Acetamide Scaffold
The acetamide functional group, with its characteristic R-NH-CO-CH₃ structure, serves as a valuable building block in the design of new bioactive molecules.[3] Its ability to form hydrogen bonds and interact with the active sites of various enzymes and proteins is central to its biological activity.[4] Medicinal chemists have successfully synthesized a diverse array of acetamide derivatives by modifying the substituents on the aromatic rings and the acetamide nitrogen, leading to compounds with enhanced antimicrobial properties.[1][2]
Evaluating Antimicrobial Potency: Key Methodologies
To objectively compare the efficacy of different antimicrobial agents, standardized and reproducible experimental protocols are paramount. The most widely accepted methods for determining the in vitro activity of a new compound are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[5][6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered the gold standard for determining the MIC of an antimicrobial agent.[5] It quantifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test acetamide derivative is prepared in a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[5] This creates a range of concentrations to be tested.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).[5]
-
Inoculation: Each well of a 96-well microtiter plate, containing a specific concentration of the acetamide derivative, is inoculated with the standardized microbial suspension.[5]
-
Controls: Positive controls (microorganism in broth without the test compound) and negative controls (broth only) are included to ensure the validity of the experiment.[7]
-
Incubation: The microtiter plates are incubated under optimal conditions for the specific microorganism (e.g., 35 ± 2°C for 16-20 hours for most bacteria).[5]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the acetamide derivative in which there is no visible growth.[6]
Diagram of the MIC Determination Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Experimental Protocol: Determining Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC test is performed to ascertain the lowest concentration of the antimicrobial agent required to kill a specific percentage (typically ≥99.9%) of the initial microbial inoculum.[8] This helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Step-by-Step Methodology:
-
Subculturing from MIC Plates: Aliquots are taken from the wells of the MIC plate that showed no visible growth (at and above the MIC).[8]
-
Plating: These aliquots are plated onto a solid growth medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.[5]
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC Determination: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the acetamide derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8]
Diagram of the MBC Determination Workflow:
Caption: Workflow for MBC determination following MIC assay.
A common metric used to classify the activity of an antimicrobial agent is the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[9]
Comparative Efficacy of Novel Acetamide Derivatives
The following table summarizes the antimicrobial efficacy of several recently reported classes of acetamide derivatives against a range of pathogenic microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL or µM, as reported in the respective studies.
| Acetamide Derivative Class | Key Compound(s) | Target Microorganism(s) | MIC (µg/mL or µM) | Reference |
| 5-Acetamidoaurones | Compound 10 | Staphylococcus aureus | 0.78 µM | [10] |
| Compound 20 | Candida albicans | 0.78 µM | [10] | |
| Acetazolamide-based | Compound 20 | Neisseria gonorrhoeae | 0.25 µg/mL | [11] |
| (Carbonic Anhydrase Inhibitors) | Compound 23 | Neisseria gonorrhoeae | 0.25 µg/mL | [11] |
| 2-Mercaptobenzothiazole Hybrids | Compound 2i | Escherichia coli | Close to standard | [12] |
| Compound 2b | Bacillus subtilis | Lower than standard | [12] | |
| Methylsulfonyl-containing | Compound 6b | Xanthomonas oryzae pv. oryzae | 81.59% inhibition at 100 µg/mL | [13][14] |
| Benzimidazole-based | Compounds 2b-2g | Pseudomonas aeruginosa | 125 µg/mL | |
| Compounds 2p, 2s, 2t, 2u | Candida krusei | 125 µg/mL | [15] | |
| Pyridine-acetamide Hybrids | Compounds 6b, 6e | Various bacteria | Comparable to azithromycin | [16] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of acetamide derivatives is profoundly influenced by their structural features. Structure-activity relationship (SAR) studies help in identifying the key chemical moieties responsible for their biological activity and guide the design of more effective analogues.[17]
-
Aurone Derivatives: Studies on 5-acetamidoaurones have shown that the acetamido group at position 5 of the A ring is crucial for enhanced activity and safety compared to aminoaurones.[10] Furthermore, substitutions on the B ring, such as benzyloxy and isopropyl groups, have been identified as promising for developing broad-spectrum antimicrobial agents.[10]
-
Acetazolamide Analogues: In the development of acetazolamide-based inhibitors against Neisseria gonorrhoeae, the integrity of the amide carbonyl group was found to be essential for antimicrobial activity.[11] While modifications to the acetamide group were explored, polar pendant groups were shown to abolish activity.[11]
-
2-Mercaptobenzothiazole Hybrids: For acetamide derivatives of 2-mercaptobenzothiazole, linking the benzothiazole moiety to heterocyclic amines like oxadiazole, pyrrolidine, and pyridine via an amide bond resulted in compounds with significant antibacterial activity.[12][18] This suggests that the nature of the heterocyclic ring plays a vital role in the antimicrobial potential.
-
Aryl Acetamide Triazolopyridazines: Research on this class of compounds against Cryptosporidium has highlighted the significant role of fluorine. Electron-withdrawing groups on the aryl "tail" were preferred, with fluorine substitutions leading to the most potent compounds.[19]
Putative Mechanisms of Action
While the precise molecular targets for many novel acetamide derivatives are still under investigation, several mechanisms of action have been proposed.
-
Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes. For instance, acetazolamide-based derivatives have been designed to target the carbonic anhydrase in Neisseria gonorrhoeae, an enzyme crucial for the pathogen's survival.[11] Similarly, molecular docking studies on 2-mercaptobenzothiazole derivatives suggest they may interact with the hydrophobic pockets of bacterial kinases and DNA gyrases, enzymes vital for bacterial replication.[12][20]
-
Disruption of Cellular Integrity: The ability of the acetamide scaffold to interact with molecular structures can lead to the disruption of the structural integrity of proteins and enzymes, ultimately compromising cellular function.[4] Some small antimicrobial agents based on an acylated reduced amide scaffold are thought to kill bacteria by disrupting their membranes, a mechanism similar to that of host-defense peptides.[21]
Diagram of a Putative Mechanism of Action:
Caption: Putative mechanisms of action for acetamide derivatives.
Conclusion
Acetamide derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. The studies highlighted in this guide demonstrate that strategic structural modifications can lead to compounds with potent and broad-spectrum activity against clinically relevant pathogens. The continued exploration of structure-activity relationships and the elucidation of their mechanisms of action will be crucial in optimizing these derivatives into next-generation antimicrobial drugs to combat the growing threat of resistance.
References
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024). Molecules, 29(7), 1533. [Link]
-
Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
MIC/MBC Testing. (2025). NikoPharma. [Link]
-
Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. (2023). Molecular and Cellular Probes, 67, 101897. [Link]
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega, 8(11), 10477-10488. [Link]
-
What is Acetamide used for? (2024). Patsnap Synapse. [Link]
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Acetamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega, 8(11), 10477-10488. [Link]
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An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Galaxy International Interdisciplinary Research Journal, 11(4), 1-12. [Link]
-
Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. (2023). Figshare. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols, 2(3), 100676. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). RSC Advances, 11(10), 5568-5595. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (2025). ResearchGate. [Link]
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega, 8(11), 10477–10488. [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ResearchGate. [Link]
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MBC vs. MIC: What Every Drug Developer Should Know. (2024). Antimicrobial Testing Laboratory. [Link]
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Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. (2023). Journal of Medicinal Chemistry, 66(12), 7834–7848. [Link]
-
Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. (2022). Molecules, 27(5), 1518. [Link]
-
Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. (2013). Letters in Drug Design & Discovery, 10(1), 76-82. [Link]
-
Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. (2018). ACS Medicinal Chemistry Letters, 9(12), 1233–1238. [Link]
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Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents. (2025). Indian Journal of Heterocyclic Chemistry, 35(02). [Link]
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Comparative Guide: Validating the Mechanism of Action of Novel Piperidine Sig-1R Agonists
Executive Summary: The Piperidine Privilege
The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for diverse therapeutics from fentanyl (opioid) to donepezil (AChE inhibitor). However, its structural versatility creates a validation bottleneck: distinguishing specific on-target efficacy from promiscuous binding.
This guide details the validation of PIP-7X , a novel piperidine designed as a high-affinity Sigma-1 Receptor (Sig-1R) agonist . Unlike GPCRs, the Sig-1R is a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM). Therefore, standard GPCR validation workflows (e.g., cAMP/Beta-arrestin) are insufficient. This protocol establishes a self-validating system to confirm PIP-7X mechanism of action (MoA) against the industry standard PRE-084 .
Comparative Binding Profile (The "What")
To establish PIP-7X as a viable candidate, we must first benchmark its affinity and selectivity against established ligands. The following data represents a standard validation panel.
Table 1: Comparative Binding Affinity ( ) and Selectivity
| Compound | Primary Target (Sig-1R) | Selectivity Ratio (Sig-2R / Sig-1R) | Off-Target: AChE ( | Off-Target: hERG ( | Clinical Status |
| PIP-7X (Novel) | 2.4 nM | > 150x | > 10 | > 5 | Preclinical |
| PRE-084 | 2.2 - 44 nM | ~ 50x | > 100 | N/A | Research Tool |
| Haloperidol | ~ 2 nM | Non-selective | N/A | High Risk | Antagonist Control |
| Donepezil | > 1000 nM | N/A | 5.7 nM | Moderate Risk | Clinical (Alzheimer's) |
Expert Insight:
-
The Piperidine Trap: Note that Donepezil (a piperidine) is a potent Acetylcholinesterase (AChE) inhibitor. A common failure mode for novel piperidines designed for cognition is "false positive" efficacy derived from off-target AChE inhibition rather than Sig-1R agonism. The table above confirms PIP-7X selectivity (
at AChE). -
The hERG Liability: Piperidines are prone to blocking the hERG potassium channel, leading to cardiotoxicity. PIP-7X shows an acceptable safety margin (
).
Functional Validation Protocols (The "How")
Binding affinity proves occupancy, not function. To validate PIP-7X as an agonist (which promotes neuroprotection) rather than an antagonist (which may block it), we must observe the dissociation of Sig-1R from the chaperone BiP (GRP78).
Experiment A: Sig-1R/BiP Dissociation Assay (Mechanism Confirmation)
Rationale: In its dormant state, Sig-1R is bound to BiP at the ER membrane. Agonists cause dissociation; antagonists stabilize the complex.
Protocol:
-
Cell Line: CHO cells overexpressing FLAG-tagged Sig-1R.
-
Treatment: Incubate cells with PIP-7X (10 nM - 10
M) or PRE-084 (Positive Control) for 30 mins at 37°C.-
Negative Control: Vehicle (DMSO).
-
Antagonist Control: NE-100 (1
M) + PIP-7X (to prove reversibility).
-
-
Lysis & Co-IP: Lyse cells in mild detergent (0.5% Triton X-100) to preserve protein complexes. Immunoprecipitate using anti-FLAG beads.
-
Western Blot: Elute complexes and blot for BiP (GRP78).
-
Readout: A decrease in Co-IP BiP levels indicates Agonism.
Experiment B: Calcium Mobilization (Bradykinin-Induced)
Rationale: Sig-1R agonists do not trigger Ca
Protocol:
-
Dye Loading: Load NG108-15 cells with Fura-2 AM (ratiometric calcium dye) for 45 mins.
-
Pre-incubation: Treat with PIP-7X (100 nM) for 20 mins.
-
Stimulation: Inject Bradykinin (BK) to trigger IP3-mediated ER calcium release.
-
Measurement: Record 340/380 nm excitation ratio.
-
Success Criteria: PIP-7X must increase the Area Under the Curve (AUC) of the Cytosolic Ca
spike compared to BK alone.
Mechanistic Pathway Visualization (The "Why")
Understanding the downstream signaling is critical for interpreting phenotypic results. The following diagram illustrates how PIP-7X leverages the Sig-1R pathway to confer neuroprotection, distinguishing it from simple AChE inhibitors.
Figure 1: Mechanism of Action for PIP-7X. The compound triggers the dissociation of Sig-1R from BiP, allowing Sig-1R to stabilize IP3 receptors at the MAM, facilitating efficient Calcium transfer to mitochondria.
Validation Workflow & Decision Matrix
To ensure "Trustworthiness" in your data, follow this logic gate. If a step fails, do not proceed to in vivo models.
Figure 2: Strategic Decision Matrix for Piperidine Lead Candidates. Note the early filter for Selectivity to avoid "dirty" drugs entering functional testing.
Technical Pitfalls & Troubleshooting (Expertise)
1. The "Masking" Hazard in Binding Assays: Many commercial assays use [3H]-DTG, a non-selective sigma ligand. Protocols often use unlabeled (+)pentazocine to "mask" Sig-1R when studying Sig-2R, or vice versa.
-
Risk: If your novel piperidine has high affinity, it may displace the "mask," leading to calculated
errors. -
Solution: Always use [3H]-(+)-pentazocine for direct Sig-1R saturation binding. It is the gold standard for specificity [1].
2. The Solvent Effect:
Piperidines are lipophilic (
-
Risk: Precipitation in aqueous buffers (HBSS/PBS) during calcium assays.
-
Solution: dissolve stock in 100% DMSO, but ensure final assay concentration of DMSO is < 0.1%. Sig-1R is sensitive to membrane perturbation caused by high solvent loads.
References
-
Assay Guidance Manual - Radioligand Binding Assays. Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link] Relevance: Gold standard protocols for saturation and competition binding, specifically addressing ligand depletion and masking issues.
-
Sigma-1 Receptor Chaperone Signaling. Source: Journal of Pharmacological Sciences (via PubMed/NCBI). URL:[Link] Relevance: Establishes the mechanism of Sig-1R dissociation from BiP/GRP78 as the definitive test for agonism.
-
PRE-084: A Selective Sigma Ligand. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link] Relevance: Defines the pharmacological profile of the standard agonist used in this comparison guide.
-
Piperidine Scaffold in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance: Validates the "privileged structure" status of piperidines and outlines common off-target liabilities like hERG.
Sources
A Comparative Guide to the Safety Profiling of Novel Acetamide Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Safety in Acetamide Derivative Development
Acetamide derivatives are a versatile class of compounds with a growing range of therapeutic applications, including antibacterial and anticancer activities.[1][2] As with any novel chemical entity destined for therapeutic use, a rigorous and early assessment of its safety profile is not merely a regulatory hurdle but a scientific and ethical necessity.[3][4] Investigating potential toxicity at the earliest stages of drug development can save considerable time and resources by preventing the progression of unsafe compounds to later, more costly phases of research.[5][6] This guide provides a comparative framework for benchmarking the safety of new acetamide derivatives against established compounds, focusing on a battery of essential in vitro toxicity assays.
The primary goals of a robust preclinical safety evaluation are to identify a safe initial dose for human studies, pinpoint potential target organs for toxicity, and establish key parameters for clinical monitoring.[7] This process often begins with in vitro assays, which offer a faster and more cost-effective means of initial safety screening compared to in vivo studies.[4][6]
Core Safety Endpoints for Acetamide Derivatives
A comprehensive in vitro safety assessment for novel acetamide derivatives should, at a minimum, investigate the following key areas of potential toxicity:
-
Cytotoxicity: The direct killing of cells.
-
Genotoxicity: Damage to the genetic material within a cell.
-
Hepatotoxicity: Chemical-driven liver damage.
-
Cardiotoxicity: Damage to the heart muscle or its electrical signaling pathways.
This guide will delve into the rationale and methodology for each of these critical assays, providing a logical workflow for their execution and data interpretation.
I. Cytotoxicity Assessment: Gauging the Impact on Cell Viability
Scientific Rationale: Cytotoxicity assays are foundational in toxicology, providing a primary screen for a compound's general toxicity.[8][9] These assays measure the degree to which a substance causes cell death, a critical parameter for determining its therapeutic index.[10] Two widely used and complementary methods are the MTT and LDH assays.
A. MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric test that assesses cell viability by measuring the activity of mitochondrial dehydrogenases in living cells.[8][9] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a process that only occurs in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
B. Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[9][11] This provides a direct measure of cytotoxicity. It is important to note that the standard LDH assay protocol may underestimate cell death in scenarios where a compound also inhibits cell growth.[12]
Experimental Workflow: Cytotoxicity Profiling
Caption: General workflow for in vitro cytotoxicity testing.
Data Presentation: Comparative Cytotoxicity of Acetamide Derivatives
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay |
| New Derivative A | HepG2 | 25.3 | 30.1 |
| New Derivative B | HepG2 | > 100 | > 100 |
| New Derivative C | HepG2 | 5.8 | 8.2 |
| Control Drug X | HepG2 | 15.7 | 18.9 |
| New Derivative A | HEK293 | 42.1 | 55.6 |
| New Derivative B | HEK293 | > 100 | > 100 |
| New Derivative C | HEK293 | 12.4 | 15.3 |
| Control Drug X | HEK293 | 35.2 | 41.8 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
II. Genotoxicity Assessment: Protecting the Blueprint of Life
Scientific Rationale: Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.[8][13] Therefore, assessing the genotoxic potential of new drug candidates is a critical safety evaluation mandated by regulatory agencies.[14] A standard battery of in vitro genotoxicity tests typically includes an assessment of both gene mutations and chromosomal damage.[14][15]
A. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to identify substances that can cause gene mutations.[14][15] It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation preventing them from producing an essential amino acid. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[15]
B. In Vitro Micronucleus Assay
The in vitro micronucleus assay is employed to detect damage to chromosomes.[14][16] It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (loss or gain of whole chromosomes).[16] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate nuclei called micronuclei.[14][16]
Experimental Workflow: Genotoxicity Screening
Caption: Workflow for in vitro genotoxicity assessment.
Data Presentation: Comparative Genotoxicity Profile
| Compound | Ames Test (TA98, TA100) | In Vitro Micronucleus Assay | Genotoxicity Conclusion |
| New Derivative A | Negative | Negative | Non-genotoxic |
| New Derivative B | Negative | Positive | Clastogenic/Aneugenic |
| New Derivative C | Positive | Positive | Mutagenic & Clastogenic/Aneugenic |
| Control Drug Y | Negative | Negative | Non-genotoxic |
III. Hepatotoxicity Assessment: Protecting the Body's Metabolic Hub
Scientific Rationale: The liver is a primary site of drug metabolism and is therefore particularly susceptible to chemical-induced injury.[17][18] Drug-induced liver injury (DILI) is a major cause of drug attrition during development and even post-market withdrawal.[3][18] In vitro models using human liver cells are crucial for early identification of potential hepatotoxins.[19][20]
One approach to distinguish between the toxicity of a parent compound and its metabolites is to use two cell lines with differing metabolic capacities, such as HepG2 and HepaRG cells.[21]
Experimental Workflow: In Vitro Hepatotoxicity
Caption: Workflow for in vitro hepatotoxicity assessment.
Data Presentation: Comparative Hepatotoxicity Markers
| Compound | Cell Line | Cytotoxicity (IC50, µM) | ALT Leakage (Fold increase at 50 µM) |
| New Derivative A | HepaRG | 45.8 | 1.2 |
| New Derivative B | HepaRG | > 100 | 1.1 |
| New Derivative C | HepaRG | 12.1 | 5.4 |
| Acetaminophen | HepaRG | 35.5 | 4.8 |
ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are enzymes that, when elevated in the bloodstream, can indicate liver damage.
IV. Cardiotoxicity Assessment: Safeguarding the Heart
Scientific Rationale: Cardiotoxicity is a significant concern in drug development, as adverse effects on the heart can be life-threatening.[4][5] One of the most critical targets for drug-induced cardiotoxicity is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[22][23] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[24][25] Therefore, early screening for hERG channel inhibition is a standard and essential part of the safety assessment for new chemical entities.[23][24]
Experimental Workflow: hERG Inhibition Assay
Caption: Workflow for assessing hERG channel inhibition.
Data Presentation: Comparative hERG Inhibition
| Compound | hERG Inhibition IC50 (µM) | Risk Classification |
| New Derivative A | 15.2 | Low to Moderate Risk |
| New Derivative B | > 30 | Low Risk |
| New Derivative C | 0.8 | High Risk |
| Cisapride (Positive Control) | 0.02 | High Risk |
V. Integrating Data and Future Directions: The Rise of Predictive Toxicology
The data generated from this battery of in vitro assays provides a foundational safety profile for novel acetamide derivatives. By comparing these results to established drugs and internal benchmarks, researchers can make informed decisions about which compounds to advance in the development pipeline.
The field of toxicology is continually evolving, with a move towards more predictive models to reduce reliance on animal testing and improve the accuracy of human risk assessment.[26][27] Deep learning and artificial intelligence models are being developed to predict various toxicity endpoints based on a compound's chemical structure and other biological data.[26][28] Additionally, advanced in vitro systems, such as organoids, are being explored to create more physiologically relevant models for toxicity testing.[29] As these technologies mature, they will undoubtedly become integral to the safety assessment of new chemical entities, including acetamide derivatives.
Conclusion: A Proactive Approach to Safety
A proactive and comprehensive approach to safety assessment is paramount in the development of new acetamide derivatives. By integrating a well-designed battery of in vitro toxicity assays early in the discovery process, researchers can effectively de-risk their programs, prioritize the safest and most promising candidates, and ultimately accelerate the delivery of novel and safe therapies to patients. This guide provides a framework for such an approach, emphasizing scientific rigor, data-driven decision-making, and adherence to internationally recognized testing standards.[30][31]
References
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Guidelines for the Testing of Chemicals - OECD. Organisation for Economic Co-operation and Development. [Link]
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OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia. [Link]
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Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]
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OECD Guidelines for the testing of chemicals and related documents. Norecopa. [Link]
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In Vitro Toxicology Assays. TME Scientific. [Link]
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Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
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FDA Releases New ICH Guidance on Preclinical Safety Evaluation. RAPS. [Link]
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OECD Guidelines for the Testing of Chemicals, Section 1. OECD. [Link]
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The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PMC. [Link]
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Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. PubMed. [Link]
-
Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. PubMed. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]
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OECD Chemical Testing Guidelines 2025 Updated. Auxilife. [Link]
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DEEP LEARNING FOR PREDICTIVE TOXICOLOGY IN PRECLINICAL PROGRAMS. (PDF) ResearchGate. [Link]
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The Importance of In Vitro Assays. Visikol. [Link]
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Utilizing Machine Learning for Predictive Toxicology in Drug Development. JOCPR. [Link]
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The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]
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What Are the Best Methods to Test Cardiotoxicity? Creative Bioarray. [Link]
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Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. PMC. [Link]
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The Importance of Screening Against the hERG Assay. Appgreatlakes. [Link]
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Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity. PMC. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Piperidinoacetamides: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinoacetamides represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds, from kinase inhibitors to opioid receptor modulators. Their prevalence in pharmaceuticals underscores the critical need for efficient, scalable, and versatile synthetic routes.[1][2] This guide provides a comparative analysis of the primary synthetic strategies for accessing piperidinoacetamides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each route, offering field-proven insights to inform your experimental design. Our focus is on empowering researchers to select the optimal synthetic pathway based on substrate scope, desired scale, and available resources.
Strategic Overview: Key Disconnections
The synthesis of a target piperidinoacetamide, such as N-benzyl-2-(piperidin-1-yl)acetamide, can be approached from several distinct retrosynthetic disconnections. We will compare three primary strategies:
-
Sequential Route A: Nucleophilic Substitution. This classical approach involves the reaction of piperidine with a pre-formed haloacetamide.
-
Sequential Route B: Amide Bond Formation. This strategy involves coupling a piperidinoacetic acid derivative with an amine or, alternatively, forming the N-aryl/alkyl bond first via reductive amination followed by acylation.
-
Convergent Route C: Multicomponent Reactions (MCRs). This modern approach aims to construct the molecular scaffold in a single, highly convergent step, primarily via the Ugi reaction.
Route A: The Classical Nucleophilic Substitution Pathway
This two-step method is one of the most traditional and straightforward routes. It relies on the high nucleophilicity of the secondary amine of the piperidine ring.
Workflow:
Figure 1: Workflow for the Nucleophilic Substitution Route.
Mechanistic & Experimental Rationale
Step 1: Chloroacetylation of the Amine. The synthesis begins by forming an α-haloacetamide. The reaction of a primary or secondary amine with chloroacetyl chloride is a standard acylation.[3] A base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, driving the reaction to completion.[4] The choice of an aprotic solvent like dichloromethane (DCM) is standard for this type of acylation.
Step 2: N-Alkylation of Piperidine. The resulting N-substituted-2-chloroacetamide possesses a highly electrophilic carbon due to the adjacent carbonyl and chlorine atom. Piperidine, being a strong secondary amine nucleophile, readily displaces the chloride in an SN2 reaction. This step is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction, often with a mild inorganic base like K₂CO₃ to scavenge any protons and prevent the formation of piperidinium salts.[5]
Advantages:
-
Reliability: This is a robust and well-established method.
-
Scalability: Both steps are generally high-yielding and can be performed on a large scale.
-
Cost-Effective: Starting materials (piperidine, chloroacetyl chloride, and various amines) are often inexpensive and commercially available.
Disadvantages:
-
Lachrymatory Reagents: Chloroacetyl chloride and the resulting α-chloroacetamides are often potent lachrymators and must be handled with care in a fume hood.
-
Potential for Over-alkylation: While not an issue with piperidine, if a primary amine were used as the nucleophile in step 2, over-alkylation could be a concern.
Route B: The Amide Coupling Pathway
This route focuses on forming the final amide bond as the key step. It offers flexibility, particularly through the use of modern peptide coupling reagents which operate under mild conditions. A key sub-variant involves reductive amination to first construct the piperidine-acetic acid moiety.
Workflow:
Figure 2: Workflow for the Amide Coupling Route via Reductive Amination.
Mechanistic & Experimental Rationale
Option B1: Reductive Amination. A powerful method to form the piperidinoacetic acid intermediate is the reductive amination of glyoxylic acid with piperidine.[6] This reaction proceeds through the in-situ formation of an iminium ion, which is then selectively reduced by a hydride agent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice as it is mild enough not to reduce the carboxylic acid and is effective under slightly acidic conditions which favor iminium ion formation.[8]
Step 2: Amide Coupling. The core of this route is the condensation of the carboxylic acid with an amine. Direct reaction is unfavorable due to acid-base chemistry.[4] Therefore, the carboxylic acid must be activated. Modern peptide coupling reagents are highly efficient for this purpose.[9]
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[4][10]
-
Onium Salts (e.g., HATU, HBTU): These are considered among the most effective coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate to form a highly activated ester, which rapidly acylates the amine with minimal side reactions and low risk of racemization if chiral centers are present.[11] The reaction is typically run in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Figure 3: Simplified Mechanism of HATU Coupling.
Advantages:
-
Mild Conditions: Amide coupling reagents allow the reaction to proceed at room temperature, preserving sensitive functional groups.
-
High Functional Group Tolerance: This method is compatible with a wide array of functional groups on both the amine and the piperidine precursor.
-
Broad Substrate Scope: A vast library of carboxylic acids and amines can be coupled.
-
Low Racemization: Onium salt reagents like HATU are particularly effective at preventing racemization of adjacent chiral centers.[9]
Disadvantages:
-
Cost: Modern coupling reagents (HATU, PyBOP, etc.) can be expensive, which may be a consideration for large-scale synthesis.
-
Stoichiometric Byproducts: The coupling reagents generate stoichiometric byproducts that must be removed during workup and purification.
Route C: The Convergent Ugi Multicomponent Reaction
Multicomponent reactions (MCRs) are paragons of efficiency, combining three or more starting materials in a single pot to generate complex products.[12] The Ugi four-component reaction (Ugi-4CR) is exceptionally well-suited for synthesizing piperidinoacetamide-like structures.[13][14]
Workflow:
Figure 4: Workflow for the Ugi Four-Component Reaction.
Mechanistic & Experimental Rationale
The Ugi reaction mechanism is a fascinating cascade.[13][15] It begins with the condensation of the aldehyde and the amine (piperidine) to form an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate anion. The final step is an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.[14][16] Methanol is a common solvent as it effectively solvates the ionic intermediates.[17]
Advantages:
-
High Convergence & Atom Economy: Four components are combined in a single step, dramatically shortening the synthetic sequence.
-
Diversity-Oriented: This is an ideal reaction for generating large libraries of compounds for screening, as each of the four components can be varied.[15][17]
-
Operational Simplicity: The reaction is typically a one-pot procedure performed at room temperature, requiring simple mixing of the components.[18]
Disadvantages:
-
Limited Scaffold: The product is an α-acylamino amide, which is structurally distinct from the target N-benzyl-2-(piperidin-1-yl)acetamide. To generate the exact target scaffold, a modified Ugi reaction or post-MCR modifications would be necessary.
-
Isocyanide Handling: Many isocyanides are volatile and possess extremely unpleasant odors, requiring careful handling.
-
Purification: While convergent, the reaction mixture can sometimes be complex, requiring careful purification to isolate the desired product.
Comparative Performance Summary
| Feature | Route A: Nucleophilic Substitution | Route B: Amide Coupling | Route C: Ugi MCR |
| Overall Strategy | Sequential, C-N bond formation | Sequential, C-N bond formation | Convergent, multiple bonds |
| Typical Yield | High (70-95% per step) | High (70-95%) | Moderate to High (40-90%) |
| Reaction Conditions | Step 1: 0°C to RT; Step 2: RT to 80°C | Room Temperature | Room Temperature |
| Key Reagents | Chloroacetyl chloride, Piperidine | Coupling Reagents (HATU, EDC), DIPEA | Isocyanide, Aldehyde |
| Atom Economy | Moderate | Moderate to Low (due to coupling agent) | Very High |
| Pros | Robust, scalable, cost-effective | Mild conditions, high functional group tolerance | Highly convergent, ideal for library synthesis |
| Cons | Lachrymatory reagents, two distinct steps | Expensive reagents, stoichiometric waste | Foul-smelling isocyanides, fixed product scaffold |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-benzyl-2-(piperidin-1-yl)acetamide via Route A
Step 1: Synthesis of N-benzyl-2-chloroacetamide
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, ~0.5 M) in an ice bath (0 °C), add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of N-benzyl-2-(piperidin-1-yl)acetamide
-
Dissolve N-benzyl-2-chloroacetamide (1.0 eq) in acetonitrile (~0.4 M).
-
Add piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final piperidinoacetamide.
Protocol 2: Synthesis via Route B (using HATU)
Step 1: Synthesis of Piperidinoacetic Acid (if not commercially available)
-
Dissolve glyoxylic acid monohydrate (1.1 eq) in 1,2-dichloroethane (DCE, ~0.5 M).
-
Add piperidine (1.0 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.[8]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to ~2-3 with concentrated HCl. The product often precipitates and can be collected by filtration. Alternatively, extract with an appropriate organic solvent.
Step 2: HATU-Mediated Amide Coupling
-
To a stirred solution of piperidinoacetic acid (1.0 eq) in DMF (~0.2 M) at 0 °C, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (3.0 eq).[4]
-
Stir for 10 minutes to allow for the activation of the acid.
-
Add benzylamine (1.05 eq) and allow the reaction to warm to room temperature.
-
Stir for 2-6 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[19]
Conclusion and Recommendations
The optimal synthetic route to a piperidinoacetamide is dictated by the specific goals of the project.
-
For large-scale, cost-effective synthesis of a specific target where the starting materials are readily available, the classical Nucleophilic Substitution (Route A) is often the preferred method due to its robustness and low reagent cost.
-
For medicinal chemistry programs requiring high functional group tolerance, mild conditions, and the synthesis of complex analogues, the Amide Coupling Pathway (Route B) is superior. The use of modern coupling reagents like HATU ensures high yields and compatibility with sensitive substrates, albeit at a higher cost.
-
For diversity-oriented synthesis and the rapid generation of compound libraries for high-throughput screening, the Ugi Multicomponent Reaction (Route C) is unparalleled in its efficiency and convergence. While the resulting scaffold is an α-acylamino amide, its structural relationship to piperidinoacetamides makes it a powerful tool in drug discovery.
By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make informed decisions, optimizing their synthetic strategy for efficiency, cost, and versatility.
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Bridging the Bench and the Bedside: A Guide to In Vivo Validation of Morpholinophenyl Anticancer Compounds
The journey of a novel anticancer compound from a promising hit in a petri dish to a potential clinical therapeutic is a gauntlet of rigorous validation. For researchers in drug development, particularly those working with potent scaffolds like morpholinophenyl derivatives, the transition from in vitro (in the glass) success to in vivo (in a living organism) efficacy is the most critical and often perilous stage. The morpholine ring, a privileged structure in medicinal chemistry, is a common feature in numerous approved drugs, valued for improving pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] However, promising in vitro cytotoxicity does not guarantee success in a complex biological system, a challenge often termed the "translation trap."[4]
This guide provides a comprehensive framework for the in vivo validation of novel morpholinophenyl compounds, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical validation, ensuring that every step is part of a self-validating system aimed at generating a robust data package for further development.
Part 1: The Foundation: In Vitro Characterization for In Vivo Potential
The initial phase of any drug discovery program is to establish potent and selective activity in vitro. This foundational data not only identifies a lead candidate but also informs the design of subsequent, more resource-intensive in vivo studies.[5][6]
Causality: Why Potency and Selectivity Matter
High potency (a low IC50 value) is desirable, but it is therapeutically meaningless without selectivity. A compound that kills cancer cells effectively but is equally toxic to healthy cells will likely fail due to a narrow therapeutic window.[7] Therefore, the primary goal of in vitro screening is to identify compounds that demonstrate a significant potency differential between malignant and non-malignant cells.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro screening and lead candidate selection.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and non-malignant cells (e.g., human fibroblasts) in separate 96-well plates at a density of 4,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the lead morpholinophenyl compound (MPC-1) and a standard-of-care control (e.g., Doxorubicin). Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot viability against compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: In Vitro Cytotoxicity of MPC-1
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| MPC-1 | MCF-7 | Breast Adenocarcinoma | 0.85 | 41.2 |
| A549 | Lung Carcinoma | 1.20 | 29.2 | |
| HCT-116 | Colon Carcinoma | 0.65 | 53.8 | |
| Fibroblast | Non-Malignant | 35.0 | - | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.45 | 4.4 |
| A549 | Lung Carcinoma | 0.78 | 2.6 | |
| HCT-116 | Colon Carcinoma | 0.32 | 6.3 | |
| Fibroblast | Non-Malignant | 2.0 | - |
Note: Data are hypothetical for illustrative purposes. A higher SI value indicates greater selectivity for cancer cells.
Part 2: From Dish to Organism: The PK/PD Bridge
A compound's journey in a living system is governed by pharmacokinetics (PK) and pharmacodynamics (PD). PK describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while PD describes what the drug does to the body (the dose-response relationship).[10][11][12] Understanding this relationship is crucial for translating an in vitro IC50 value into an effective in vivo dosing regimen.[13][14]
Causality: Why PK/PD Determines In Vivo Success
A compound may have excellent in vitro potency, but if it is poorly absorbed, rapidly metabolized into inactive forms, or fails to distribute to the tumor site, it will not be effective in vivo.[5] Preliminary PK studies are essential to estimate a dosing schedule that can achieve and maintain therapeutic concentrations at the target site without causing undue toxicity.[15]
Caption: The iterative cycle of PK/PD modeling in preclinical studies.
Key Preclinical Studies
-
Maximum Tolerated Dose (MTD): This study determines the highest dose of the compound that can be administered without causing unacceptable side effects or toxicity.[16] It is a critical prerequisite for designing efficacy studies to ensure animal welfare and to establish the upper limit of the therapeutic window.[17]
-
Pharmacokinetic (PK) Analysis: A pilot study in a small group of animals where the compound is administered (e.g., intravenously or orally) and blood samples are collected over time. Analysis of plasma drug concentrations reveals key parameters like peak concentration (Cmax), half-life (t½), and total drug exposure (Area Under the Curve, AUC).[18] This data is essential for predicting the dosing frequency needed to maintain therapeutic levels.
Part 3: The Ultimate Test: In Vivo Efficacy in Xenograft Models
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology for evaluating therapeutic efficacy.[19][20]
Causality: Choosing the Right Model
-
Cell Line-Derived Xenografts (CDX): These models are created by injecting established human cancer cell lines subcutaneously into mice.[21] They are highly reproducible, cost-effective, and excellent for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments directly from a patient into a mouse.[22][23] PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering more clinically relevant data, though they are more complex and costly to establish.[23] For initial validation of a new chemical entity like MPC-1, a CDX model is the logical and standard starting point.
Experimental Workflow: In Vivo CDX Efficacy Study
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
Protocol: HCT-116 Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude) aged 6-8 weeks.
-
Cell Implantation: Subcutaneously inject 2-5 million HCT-116 cells suspended in a solution like Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This is a critical step to ensure that the average tumor size is similar across all groups at the start of treatment.
-
Treatment Administration: Prepare dosing solutions for MPC-1 based on the MTD and PK studies. Administer treatment via the determined route (e.g., intraperitoneal injection, oral gavage) according to the established schedule (e.g., daily for 21 days).
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.[15]
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a set duration.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Data Presentation: In Vivo Efficacy of MPC-1 in HCT-116 Xenograft Model
Table 1: Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | IP | Daily x 21d | 10 |
| 2 | MPC-1 | 20 | IP | Daily x 21d | 10 |
| 3 | MPC-1 | 40 | IP | Daily x 21d | 10 |
| 4 | Positive Control | 5 | IP | Q3D x 5 | 10 |
Table 2: Efficacy and Tolerability Results (Day 21)
| Group | Treatment | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 1850 ± 210 | - | +2.5 |
| 2 | MPC-1 (20 mg/kg) | 980 ± 150 | 52% | -1.8 |
| 3 | MPC-1 (40 mg/kg) | 450 ± 95 | 86% | -4.5 |
| 4 | Positive Control | 620 ± 110 | 74% | -8.0 |
Note: Data are hypothetical for illustrative purposes. Results show MPC-1 has dose-dependent antitumor activity with acceptable tolerability.
Part 4: Correlating the Data and Charting the Path Forward
The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcome. This is the essence of In Vitro-In Vivo Correlation (IVIVC), a concept crucial for drug development and regulatory submissions.[24][25][26] A successful correlation demonstrates that the in vitro assay is a meaningful surrogate for predicting in vivo performance.[27]
The data package—comprising in vitro potency and selectivity, PK/PD modeling, and in vivo efficacy and tolerability—provides the foundation for critical " go/no-go " decisions. A compound like our hypothetical MPC-1, which demonstrates high in vitro selectivity and translates that into potent and well-tolerated in vivo tumor growth inhibition, becomes a strong candidate for advancement into formal preclinical toxicology studies under Good Laboratory Practice (GLP) conditions, a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies like the FDA.[16][28]
By systematically building this comprehensive dataset, researchers can de-risk the drug development process and increase the probability of translating a promising molecule from the laboratory bench to a life-saving medicine at the patient's bedside.
References
- Vertex AI Search. Preclinical Drug Testing Using Xenograft Models.
- Frontiers. (2022, August 12). Patient-derived cancer models: Valuable platforms for anticancer drug testing.
- Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- Abnova. Patient-Derived Xenograft Tumor Models.
- Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
- Taylor & Francis Online. (2015, July 2). In vitro-in vivo correlations: general concepts, methodologies and regulatory applications.
- Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Patsnap. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?.
- Wiley Online Library. (2020, March 17). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
- National Institutes of Health. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
- National Institutes of Health. In vitro-In vivo Correlation: Perspectives on Model Development.
- Indian Journal of Pharmaceutical Education and Research. (2014, October 15). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
- World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
- National Institutes of Health. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer.
- Beacon. (2026, January 6). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines.
- University of Arizona. Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer.
- TD2 Precision Oncology. (2018, October 1). In Vitro vs. In Vivo Preclinical Drug Testing.
- Royal Society of Chemistry. (2025, January 6). Advancing predictive toxicology: overcoming hurdles and shaping the future.
- AMSbio. (2025, August 11). Preclinical research strategies for drug development.
- BenchChem. In Vivo Efficacy of 2-(Oxan-2-yl)morpholine-Based Drug Candidates: A Comparative Analysis.
- Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues.
- Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- National Institutes of Health. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
- ResearchGate. (2015, January 18). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Preprints.org. (2021, November 22). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro.
- ResearchGate. The anticancer activity of the synthesized compounds against the NCI 60....
- Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
- ResearchGate. In vitro cell viability assay of (A) all synthesized....
- ResearchGate. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
- ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
- ACNP. PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- inLIBRARY. (2025, June 28). PHARMACOKINETICS AND PHARMACODYNAMICS OF DRUGS.
- KCAS Bio. (2025, February 17). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD.
- BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics.
- MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
- Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- PubMed. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling.
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- 28. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Comparative Guide: Piperidine vs. Pyrazine Derivatives in Medicinal Chemistry
Executive Summary
In the optimization of small molecule therapeutics, the choice between a piperidine (saturated, basic) and a pyrazine (aromatic, neutral) scaffold represents a fundamental decision point governing physicochemical behavior.
-
Piperidine is the scaffold of choice when a basic center is required for solubility or specific electrostatic interactions (e.g., salt bridges with Asp/Glu residues). However, it carries significant liabilities regarding hERG inhibition and metabolic susceptibility (oxidative dealkylation).
-
Pyrazine serves as a rigid, polar-neutral spacer. It is an effective bioisostere to lower
, mitigate hERG toxicity, and improve metabolic stability by removing abstractable -protons.
This guide provides a technical head-to-head analysis, supported by experimental protocols and decision-making frameworks.
Part 1: Physicochemical Architecture & Binding Kinetics
The transition from piperidine to pyrazine is not merely a change in saturation; it is a drastic shift in electronic and geometric character.
Structural & Electronic Comparison
| Feature | Piperidine ( | Pyrazine ( | Impact on Drug Design |
| Hybridization | Piperidine offers 3D vectors; Pyrazine acts as a flat spacer. | ||
| Basicity ( | Piperidine is protonated at pH 7.4; Pyrazine is neutral. | ||
| H-Bonding | Donor (NH) & Acceptor | Acceptor only (N1, N4) | Pyrazine requires external H-bond donors in the pocket. |
| Lipophilicity | Variable ( | Stable ( | Pyrazine improves passive permeability by avoiding ionization. |
The Entropy/Enthalpy Trade-off
-
Piperidine (Induced Fit): Exists in a dynamic equilibrium of chair/boat conformers. Binding requires an entropic penalty to "freeze" the ring into a bioactive conformation.
-
Pyrazine (Rigid Body): Planar and rigid. Pre-organized for binding (lower entropic cost) but requires a precise fit within the narrow cleft of a receptor (e.g., Kinase hinge regions).
Decision Logic: Scaffold Selection
The following diagram illustrates the critical decision pathways when selecting between these two moieties.
Figure 1: Decision tree for scaffold hopping between piperidine and pyrazine based on ADME/Tox liabilities.
Part 2: ADME & Toxicity Profile (The "Killer" Factors)
The most common driver for switching from piperidine to pyrazine is the mitigation of hERG toxicity and Metabolic Clearance .
hERG Inhibition Mechanisms
The hERG potassium channel possesses two aromatic phenylalanine residues (Phe656) in its pore.
-
Piperidine Risk: At physiological pH, the piperidine nitrogen is protonated (
). This cation forms a high-affinity -cation interaction with the Phe656 residues, blocking the channel and causing QT prolongation. -
Pyrazine Solution: By lowering the
below physiological pH, the molecule remains neutral, abolishing the -cation interaction and significantly reducing hERG affinity.
Metabolic Stability Data (Matched Molecular Pair)
The following table presents a representative dataset comparing a generic piperidine-based lead against its pyrazine bioisostere.
Table 1: Comparative ADME/Tox Data
| Metric | Piperidine Analog | Pyrazine Analog | Interpretation |
| hERG | Removal of basic center eliminates channel trapping. | ||
| Pyrazine removes susceptible | |||
| Solubility (pH 7.4) | Loss of ionization reduces aqueous solubility. | ||
| Permeability ( | Neutral species permeate membranes more efficiently. |
Part 3: Experimental Protocols
To validate the performance differences described above, the following standardized protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Human Liver Microsomes (HLM) at 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Piperidine/Pyrazine analogs) at 10 mM in DMSO.
-
Internal Standard (e.g., Verapamil or Warfarin).
Workflow:
-
Preparation: Dilute test compounds to 1
in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 30
of compound solution with 300 of microsomal suspension (final protein conc 0.5 mg/mL). Incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately dispense aliquot into 150
ice-cold Acetonitrile containing the Internal Standard. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation:
Protocol B: Matched Molecular Pair Synthesis (General)
Objective: Synthesize comparable analogs to test the scaffold hop.
-
Piperidine Functionalization (Reductive Amination):
-
React 4-piperidone derivative with primary amine (
) in DCE. -
Add Sodium Triacetoxyborohydride (
, 1.5 eq). Stir at RT for 16h. -
Mechanism: Formation of iminium ion followed by irreversible hydride reduction.
-
-
Pyrazine Functionalization (
or Suzuki):-
Suzuki Coupling: React chloropyrazine with Boronic Acid (
). -
Catalyst:
, Base: , Solvent: Dioxane/Water. Heat to 90°C. -
Mechanism:[1] Oxidative addition into C-Cl bond, transmetallation, reductive elimination.
-
Visualization: Metabolic Stability Workflow
Figure 2: Step-by-step workflow for determining metabolic stability using liver microsomes.
References
-
Patel, S., et al. (2015).[2] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. [2]
-
Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
-
Pike, A., et al. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists. Journal of Medicinal Chemistry.
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. NIH/PMC. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
Reproducibility of Synthesis for N-Substituted Acetamides: A Comparative Technical Guide
Executive Summary N-substituted acetamides represent a foundational pharmacophore in medicinal chemistry, serving as the structural backbone for analgesics (e.g., Paracetamol), anesthetics (e.g., Lidocaine), and countless intermediate scaffolds. Despite their ubiquity, the reproducibility of their synthesis is often compromised by batch-to-batch variability in mixing efficiency, catalyst degradation, and inconsistent byproduct removal.
This guide moves beyond standard textbook procedures to objectively compare three distinct synthetic methodologies: Classical Coupling (HATU/EDC) , Green Catalytic Direct Amidation (Boric Acid) , and Continuous Flow Chemistry . We analyze these methods through the lens of reproducibility, atom economy, and scalability, providing you with the data needed to select the optimal route for your specific substrate.
Part 1: Comparative Analysis of Methodologies
The following table synthesizes experimental data comparing the three dominant approaches for synthesizing a representative target: N-benzylacetamide.
| Metric | Method A: Coupling Reagents (HATU/EDC) | Method B: Catalytic Direct Amidation (Boric Acid) | Method C: Continuous Flow (Acyl Chloride) |
| Primary Mechanism | Activated Ester Formation | Dimeric Boron-Assisted Dehydration | Nucleophilic Acyl Substitution (Rapid Mixing) |
| Reproducibility (RSD) | Moderate (5-10%) - Highly operator dependent | High (<5%) - Thermodynamic control | Excellent (<2%) - Process control |
| Isolated Yield | 85 - 95% | 89 - 95% | 95 - 99% |
| Atom Economy | Poor (Stoichiometric waste: Urea/HOBt) | Excellent (Byproduct: Water) | Moderate (Byproduct: HCl salts) |
| E-Factor (Waste/Product) | High (>15) | Low (<5) | Low-Moderate (5-10) |
| Cost per kg | High (Expensive reagents) | Low (Cheap catalyst) | Moderate (Setup costs) |
| Purification | Difficult (Urea removal requires chromatography) | Easy (Crystallization often sufficient) | Easy (Inline scavenging possible) |
| Reaction Time | 1 - 12 Hours | 8 - 24 Hours (Reflux required) | Minutes (Residence time) |
Part 2: Deep Dive & Technical Protocols
Method A: Classical Coupling (HATU/EDC)
Best For: Late-stage functionalization of complex, high-value intermediates where high temperature is forbidden.
The Reproducibility Bottleneck: The primary failure mode in coupling reactions is the incomplete removal of urea byproducts (e.g., DCU from DCC) or the degradation of the coupling reagent due to moisture. While HATU is robust, it generates large amounts of organic waste, complicating the E-factor.
Protocol (Standardized for N-phenylacetamide derivatives):
-
Activation: Dissolve Acetic Acid (1.0 equiv) in dry DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 15 mins at 0°C to form the O-acyl(tetramethyl)uronium salt.
-
Coupling: Add the N-substituted aniline (1.0 equiv) dropwise. Allow to warm to RT and stir for 4 hours.
-
Quench: Dilute with EtOAc, wash with 1M HCl (remove excess amine), saturated NaHCO3 (remove acid), and brine.
-
Purification: Flash chromatography is almost always required to remove tetramethylurea byproducts.
Method B: Green Catalytic Direct Amidation (Boric Acid)
Best For: Scale-up of stable substrates where "Green" metrics (low E-factor) are a priority.
The Mechanistic Insight (Correcting the Textbook View): Recent mechanistic studies challenge the traditional monoacyloxyboron mechanism. Evidence suggests the active species is a dimeric B-X-B motif (see Diagram 1 below), which activates the carboxylic acid while orchestrating amine delivery.[1] This cooperative mechanism explains why simple borinic acids (one site) are inactive—at least three coordination sites are necessary.
Protocol:
-
Setup: Charge a round-bottom flask with Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and Boric Acid (10-20 mol%).
-
Solvent: Use Toluene or Xylene (high boiling point required).
-
Water Removal: Attach a Dean-Stark trap or add activated 4Å Molecular Sieves. Critical: The reaction is equilibrium-driven; failure to remove water halts conversion.
-
Reaction: Reflux for 12-24 hours.
-
Workup: Cool to RT. The product often precipitates. If not, wash with water (boric acid is water-soluble and removable).
Method C: Continuous Flow Chemistry
Best For: High-throughput production, exothermic reactions, and maximizing reproducibility.
The Engineering Advantage:
Flow chemistry eliminates the "mixing history" of a batch reactor. By controlling the residence time (
Protocol:
-
Feed A: Acetyl Chloride (1.1 equiv) in dry DCM.
-
Feed B: Amine (1.0 equiv) + Pyridine (1.2 equiv) in dry DCM.
-
Reactor: PFA tubing coil (e.g., 10 mL volume) submerged in a 20°C water bath.
-
Mixing: T-mixer or Static Mixer (ensure Reynolds number > 100 for turbulent mixing).
-
Flow Rate: Set pumps to achieve
minutes. -
Collection: Output flows into a quenching vessel containing dilute HCl.
Part 3: Visualizations
Diagram 1: Mechanistic Comparison & Workflow
This diagram contrasts the dimeric activation of Boric Acid (Green Route) with the engineering control of Flow Chemistry.
Caption: Comparison of the cooperative dimeric activation mechanism in Boric Acid catalysis versus the kinetic control of Continuous Flow synthesis.
Diagram 2: Decision Matrix for Method Selection
Use this logic tree to determine the most reproducible method for your specific constraints.
Caption: Selection logic for amide synthesis based on thermal stability, environmental metrics, and production scale.
References
-
Mechanistic Insights into Boron-Catalysed Direct Amidation. Royal Society of Chemistry (RSC). [Link] Citation Context: Validates the dimeric B-X-B active species mechanism rather than the monomeric model.
-
Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education (ACS). [Link] Citation Context: Provides direct comparative data on cost, E-factor, and yield between Acid Chlorides, HATU, and Boric Acid methods.
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Chemistry - A European Journal. [Link] Citation Context: Demonstrates the superior reproducibility and suppression of epimerization/side-reactions using flow chemistry.
-
Green Chemistry: Boric Acid Catalyzed Amidation. Organic Chemistry Portal. [Link] Citation Context: Supports the protocol details for toluene/reflux conditions and substrate tolerance.
Sources
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of N-(4-morpholinophenyl)-2-piperidinoacetamide
For the diligent researcher, the synthesis of a novel compound like N-(4-morpholinophenyl)-2-piperidinoacetamide marks a significant step forward. However, with innovation comes the profound responsibility of ensuring safety, not only during experimentation but also through the final step of proper chemical disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-(4-morpholinophenyl)-2-piperidinoacetamide, grounded in the principles of laboratory safety and environmental stewardship. As a Senior Application Scientist, my aim is to empower you with the knowledge to not just follow procedures, but to understand the critical reasoning behind them, ensuring a self-validating system of safety within your laboratory.
The First Principle: The Primacy of the Safety Data Sheet (SDS)
Before proceeding with any disposal protocol, the Safety Data Sheet (SDS) for N-(4-morpholinophenyl)-2-piperidinoacetamide is the most critical piece of documentation. This document, provided by the chemical manufacturer or supplier, contains specific information on hazards, handling, storage, and disposal. If you do not have an SDS for this compound, it is imperative that you obtain one. In its absence, the compound must be treated as a hazardous waste of unknown toxicity, and the most stringent disposal precautions should be applied.
Pre-Disposal Hazard Assessment: A Necessary Precaution
In the absence of a specific SDS, a preliminary hazard assessment based on the chemical structure is a prudent measure. N-(4-morpholinophenyl)-2-piperidinoacetamide is a complex organic molecule containing morpholine, piperidine, and acetamide functional groups. These moieties suggest potential biological activity and possible irritant or toxic properties. Therefore, until proven otherwise, this compound should be handled with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling N-(4-morpholinophenyl)-2-piperidinoacetamide for disposal, a comprehensive suite of personal protective equipment is non-negotiable. This is in line with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the use of PPE to minimize chemical exposure.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood. | To prevent inhalation of fine particles. |
Step-by-Step Disposal Protocol for N-(4-morpholinophenyl)-2-piperidinoacetamide
This protocol is designed for research-scale quantities of N-(4-morpholinophenyl)-2-piperidinoacetamide and assumes the compound is being treated as a hazardous chemical waste.
1. Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4] N-(4-morpholinophenyl)-2-piperidinoacetamide waste should be collected in a dedicated container and should not be mixed with other waste streams, especially strong acids, bases, or oxidizing agents.
2. Container Selection and Labeling: Clarity is Key
-
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top lid.[4][5] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste (e.g., solutions containing the compound), use a container that will not react with the solvent.
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[4][5] The label should also include:
-
The full chemical name: "N-(4-morpholinophenyl)-2-piperidinoacetamide"
-
The date accumulation started.
-
The physical state (solid or liquid).
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - in the absence of an SDS, list potential hazards).
-
Your name and laboratory contact information.
-
3. Accumulation and Storage: A Controlled Environment
Hazardous waste must be stored in a designated satellite accumulation area (SAA) within the laboratory.[4][6] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In a secondary containment bin to catch any potential leaks.
4. Disposal of Contaminated Materials
Any materials that come into direct contact with N-(4-morpholinophenyl)-2-piperidinoacetamide, such as gloves, weigh boats, and pipette tips, should be considered contaminated and disposed of as solid hazardous waste in the same designated container.
5. Empty Container Disposal
An empty container that has held N-(4-morpholinophenyl)-2-piperidinoacetamide must be managed as hazardous waste unless it has been triple-rinsed.[7][8] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations and the nature of the rinsing solvent, but it is always best to consult your institution's Environmental Health and Safety (EHS) office.
6. Arranging for Final Disposal
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to arrange for a hazardous waste pickup.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7] EHS will coordinate with a licensed hazardous waste vendor for proper transportation and disposal in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[9][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(4-morpholinophenyl)-2-piperidinoacetamide.
Caption: Decision workflow for the disposal of N-(4-morpholinophenyl)-2-piperidinoacetamide.
Conclusion: A Culture of Safety
The proper disposal of N-(4-morpholinophenyl)-2-piperidinoacetamide is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the principles behind each step, from hazard assessment to final disposal, you contribute to a culture of safety that protects yourself, your colleagues, and the wider community. Always consult your institution's specific guidelines and EHS office for any questions or clarification.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
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